molecular formula C8H14O B1294718 2,4,4-Trimethylcyclopentanone CAS No. 4694-12-6

2,4,4-Trimethylcyclopentanone

Katalognummer: B1294718
CAS-Nummer: 4694-12-6
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: OXTQEWUBDTVSFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2, 4, 4-Trimethylcyclopentanone, also known as arylsulfonamide 11C, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 2, 4, 4-Trimethylcyclopentanone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 4-trimethylcyclopentanone is primarily located in the cytoplasm. Outside of the human body, 2, 4, 4-trimethylcyclopentanone can be found in fats and oils and herbs and spices. This makes 2, 4, 4-trimethylcyclopentanone a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,4-trimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-8(2,3)5-7(6)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTQEWUBDTVSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871094
Record name Cyclopentanone, 2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-12-6
Record name 2,4,4-Trimethylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanone, 2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,4-TRIMETHYLCYCLOPENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRJ0Q2WNHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4,4-Trimethylcyclopentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,4-trimethylcyclopentanone, a cyclic ketone of interest in various chemical and pharmaceutical applications. The information is presented to be a valuable resource for laboratory and development work.

Core Physical and Chemical Properties

This compound is a flammable liquid with a distinct odor.[1][2] Its chemical structure consists of a five-membered ring with a ketone functional group and three methyl group substituents. The CAS Registry Number for this compound is 4694-12-6.[3][4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C8H14O[1][3][4]
Molecular Weight 126.20 g/mol [2]
Boiling Point 160°Cat 1 atm (lit.)[3][4]
61-62°Cat 21 mmHg[5]
Melting Point -25.6°C[3][6]
Density 0.877g/mLat 25 °C (lit.)[3][4]
Refractive Index 1.432at 20 °C (lit.)[3][4][7]
Flash Point 110°F(Tag Closed Cup)[3][7]
43.33°C[7]
Solubility 2166mg/Lin water at 25 °C (est.)[7]
Vapor Pressure 2.13mmHgat 25 °C[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, as these are standard analytical procedures. However, a general methodology for the determination of a key property such as the boiling point is outlined below.

General Protocol for Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

  • Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The this compound sample is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Equilibrium: The temperature is monitored as the liquid begins to boil and its vapor rises into the distillation head. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the condenser.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting A Obtain Sample of This compound B Purification (e.g., Distillation) if necessary A->B C Determine Boiling Point B->C D Determine Melting Point B->D E Measure Density B->E F Measure Refractive Index B->F G Record and Tabulate Data C->G D->G E->G F->G H Compare with Literature Values G->H I Generate Technical Data Sheet H->I

Workflow for Physical Property Characterization.

References

2,4,4-Trimethylcyclopentanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the fundamental physicochemical properties of 2,4,4-Trimethylcyclopentanone, a notable cyclic ketone, is presented in this technical guide. This document provides essential data for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data Summary

The core molecular attributes of this compound have been compiled and are presented for straightforward reference. These values are foundational for experimental design and computational modeling.

ParameterValueSource
Molecular FormulaC8H14O[1][2][3]
Molecular Weight126.20 g/mol [1]
IUPAC Name2,4,4-trimethylcyclopentan-1-one[1]
CAS Number4694-12-6[1][2][3]
Density0.877 g/mL at 25 °C[2][4]
Boiling Point160 °C[2][3][4]
Flash Point110 °F (43.33 °C)[2][5]

Structural and Property Relationship

The molecular structure of this compound directly influences its chemical and physical properties. The following diagram illustrates the logical connection between the compound's nomenclature, its structural formula, and its key physicochemical parameters.

molecular_properties cluster_compound This compound cluster_formula Chemical Formula cluster_properties Physicochemical Properties CompoundName IUPAC Name: 2,4,4-trimethylcyclopentan-1-one MolecularFormula C8H14O CompoundName->MolecularFormula determines Density Density: 0.877 g/mL CompoundName->Density BoilingPoint Boiling Point: 160 °C CompoundName->BoilingPoint MolecularWeight Molecular Weight: 126.20 g/mol MolecularFormula->MolecularWeight calculates to

Logical relationship between compound name and its properties.

References

Spectroscopic Profile of 2,4,4-Trimethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,4-trimethylcyclopentanone (CAS No. 4694-12-6), a cyclic ketone with applications in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure. Experimental protocols for acquiring such data are also outlined to assist in method development and validation.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: Detailed ¹H NMR data for this compound is available through spectral databases such as SpectraBase. A spectrum is available from Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The data presented below is sourced from the work of Stothers and Tan (1974).[1]

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not publicly available in search resultsData not publicly availableData not publicly available

Note: The definitive ¹³C NMR data for this compound was published in the Canadian Journal of Chemistry.[1]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group
~1740StrongC=O (Ketone)
~2960-2870StrongC-H (Alkyl)

Note: A representative IR spectrum is available in the NIST Chemistry WebBook and SpectraBase, acquired using a Bruker IFS 85 instrument.[1]

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining its molecular weight and structure. The data below corresponds to the electron ionization (EI) mass spectrum available in the NIST WebBook.[2]

m/zRelative Intensity (%)Putative Fragment
126~30[M]⁺ (Molecular Ion)
83100[M - C₃H₇]⁺
69~25[C₅H₉]⁺
56~99[C₄H₈]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) inside a clean, dry NMR tube. The solution should be clear and free of any particulate matter.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

  • Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a longer acquisition time and a greater number of scans are generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The ATR crystal is then cleaned with an appropriate solvent (e.g., isopropanol) and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS System Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program is set to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

  • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

  • Data Acquisition: The mass spectrometer scans a defined m/z range as the analyte elutes from the GC column.

  • Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed to determine the molecular ion and fragmentation pattern. The spectrum can be compared to a library of known spectra, such as the NIST Mass Spectral Library, for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectral_Analysis_Workflow Figure 1. Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethylcyclopentanone, a valuable cyclic ketone intermediate, from isophorone oxide. The core of this process involves a Lewis acid-catalyzed rearrangement, a fundamental reaction in organic synthesis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction pathway for clarity.

Reaction Overview

The synthesis of this compound from isophorone oxide is achieved through a rearrangement reaction catalyzed by a Lewis acid, followed by a deformylation step.[1] Boron trifluoride etherate is a commonly employed Lewis acid for this transformation.[1] The reaction proceeds by the opening of the epoxide ring in isophorone oxide, which then undergoes a skeletal rearrangement to form a cyclopentane ring structure. An intermediate β-ketoaldehyde, 2-formyl-2,4,4-trimethylcyclopentanone, is formed, which is subsequently deformylated under basic conditions to yield the final product.[1]

Reaction Pathway

The following diagram illustrates the chemical transformation from isophorone oxide to this compound.

Reaction_Pathway Isophorone_Oxide Isophorone Oxide Intermediate Carbocation Intermediate Isophorone_Oxide->Intermediate BF₃·OEt₂ (Lewis Acid) Ketoaldehyde 2-Formyl-2,4,4-trimethylcyclopentanone (β-ketoaldehyde) Intermediate->Ketoaldehyde Rearrangement Product This compound Ketoaldehyde->Product NaOH, H₂O (Deformylation)

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from isophorone oxide.

ParameterValueReference
Reactant
Isophorone Oxide Molar Mass154.21 g/mol [2]
Product
This compound Molar Mass126.20 g/mol [3]
Yield56–63%[1]
Boiling Point160 °C (lit.)[4][5]
61–62°C / 21 mmHg[1]
Density0.877 g/mL at 25 °C (lit.)[4][5]
Refractive Index (n²⁰/D)1.432 (lit.)[4][5]
Refractive Index (n²⁸/D)1.4278–1.4288[1]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of both the starting material, isophorone oxide, and the final product, this compound.

4.1. Synthesis of Isophorone Oxide

The preparation of the starting material, isophorone oxide, is a prerequisite for the main synthesis.

  • Reaction Workflow

Isophorone_Oxide_Synthesis Start Dissolve Isophorone and H₂O₂ in Methanol Cooling Cool to 15°C Start->Cooling Addition Add 6N NaOH dropwise (1 hr) Maintain 15-20°C Cooling->Addition Stirring Stir for 3 hours Maintain 20-25°C Addition->Stirring Quench Pour into water Stirring->Quench Extraction Extract with Ether (x2) Quench->Extraction Washing Wash combined extracts with water Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Concentration Remove Ether by distillation Drying->Concentration Purification Fractional distillation under reduced pressure Concentration->Purification Product Isophorone Oxide (Yield: 70-72%) Purification->Product

Caption: Experimental workflow for the synthesis of isophorone oxide.

  • Procedure [6][7]

  • In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol.

  • Cool the solution to 15°C using an ice bath.

  • Add 33 ml (0.2 mole) of 6N aqueous sodium hydroxide dropwise with stirring over a period of 1 hour. Maintain the reaction temperature at 15–20°C during the addition.

  • After the addition is complete, continue stirring for 3 hours while maintaining the temperature at 20–25°C.

  • Pour the reaction mixture into 500 ml of water.

  • Extract the aqueous mixture with two 400-ml portions of ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the bulk of the ether by distillation at atmospheric pressure.

  • Distill the residual liquid under reduced pressure to yield 43–44.5 g (70–72%) of isophorone oxide.

4.2. Synthesis of this compound

This protocol details the Lewis acid-catalyzed rearrangement of isophorone oxide.[1]

  • Reaction Workflow

Trimethylcyclopentanone_Synthesis Start Dissolve Isophorone Oxide in Benzene Addition Add Boron Trifluoride Etherate Start->Addition Reaction Let stand for 30 minutes Addition->Reaction Dilution Dilute with Ether Reaction->Dilution Wash1 Wash with water Dilution->Wash1 Base_Wash Wash with NaOH solution (1-2 min) Wash1->Base_Wash Wash2 Wash with water Base_Wash->Wash2 Aq_Extraction Extract combined aqueous layers with Ether (x2) Wash2->Aq_Extraction Combine Combine all organic layers Aq_Extraction->Combine Drying Dry over anhydrous MgSO₄ Combine->Drying Concentration Concentrate by distillation Drying->Concentration Purification Fractional distillation under reduced pressure Concentration->Purification Product This compound (Yield: 56-63%) Purification->Product

Caption: Experimental workflow for this compound synthesis.

  • Procedure [1]

  • In a 1-liter separatory funnel, dissolve 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene.

  • Add 20 ml (0.16 mole) of boron trifluoride etherate to the solution.

  • Swirl the solution to mix and allow it to stand for 30 minutes.

  • Dilute the solution with 100 ml of ether and wash with 100 ml of water.

  • Shake the organic layer for 1–2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water.

  • Wash the organic layer with a second 100-ml portion of water.

  • Combine the aqueous solutions, cool, and extract with two 50-ml portions of ether.

  • Add the ethereal extracts to the benzene-ether solution.

  • Dry the combined organic solution over anhydrous magnesium sulfate.

  • Concentrate the solution by distillation until the distillate temperature reaches about 80°C.

  • Fractionally distill the residual liquid under reduced pressure to obtain 17.7–19.8 g (56–63%) of this compound.

References

An In-depth Technical Guide to 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,4-trimethylcyclopentanone, a cyclic ketone of interest in synthetic organic chemistry. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and includes relevant spectroscopic data.

Chemical Identity and Properties

This compound is a cyclic ketone with the IUPAC name 2,4,4-trimethylcyclopentan-1-one .[1][2] It is a flammable liquid and vapor.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2,4,4-trimethylcyclopentan-1-one[1][2]
CAS Number 4694-12-6[1][2][3][4][5]
Molecular Formula C₈H₁₄O[1][2][3][6]
Molecular Weight 126.20 g/mol [1][3]
Canonical SMILES CC1CC(CC1=O)(C)C[1][6]
InChIKey OXTQEWUBDTVSFB-UHFFFAOYSA-N[1][2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Melting Point -25.6°C[3]
Boiling Point 160 °C (lit.)[3][4]
Density 0.877 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.432 (lit.)[3][4]
Flash Point 110.00 °F TCC (43.33 °C)[5]
Solubility in Water 2166 mg/L @ 25 °C (est)[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, including the oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid, hydrogenation of 2,4,4-trimethyl-2-cyclopentenone, and the Clemmensen reduction of dimethyldihydroresorcinol.[7][8] However, the rearrangement of isophorone oxide is considered an optimal method due to its favorable yield and convenient procedure.[7][8]

Experimental Protocol: Synthesis via Rearrangement of Isophorone Oxide

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

  • Isophorone oxide (0.25 mole, 38.6 g)

  • Reagent grade benzene (400 ml)

  • Boron trifluoride etherate (20 ml, 0.16 mole)

  • Ether (100 ml for washing, plus additional for extraction)

  • Sodium hydroxide (40 g)

  • Water (200 ml for NaOH solution, 100 ml for washing)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is prepared in a 1-liter separatory funnel.

  • Initiation of Rearrangement: To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added. The solution is mixed by swirling and then allowed to stand for 30 minutes.

  • Workup - Initial Wash: The reaction mixture is diluted with 100 ml of ether and washed with 100 ml of water.

  • Workup - Base Wash: The organic layer is then shaken for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 ml of water, followed by a wash with a second 100 ml portion of water.

  • Extraction: The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

  • Drying and Concentration: The ethereal extracts are combined with the main benzene-ether solution and dried over anhydrous magnesium sulfate. The solution is then concentrated by distillation.

  • Purification: The residual liquid is fractionally distilled under reduced pressure.

Expected Yield: The yield of this compound is typically between 17.7–19.8 g (56–63%), with a boiling point of 61–62°C at 21 mm Hg.[7]

Below is a graphical representation of the experimental workflow.

experimental_workflow Experimental Workflow for the Synthesis of this compound A 1. Dissolve Isophorone Oxide in Benzene B 2. Add Boron Trifluoride Etherate (Swirl and stand for 30 min) A->B C 3. Dilute with Ether and Wash with Water B->C D 4. Wash with NaOH Solution, then Water C->D E 5. Extract Aqueous Layers with Ether D->E F 6. Combine Organic Layers and Dry (MgSO4) E->F G 7. Concentrate by Distillation F->G H 8. Fractional Distillation (Reduced Pressure) G->H I Pure this compound H->I

Caption: Synthesis Workflow Diagram

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Data available from Sigma-Aldrich Co. LLC.[1]
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center provides reference spectra.[1][2]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, with data provided by Wiley-VCH GmbH and John Wiley & Sons, Inc.[1]
Raman Spectroscopy FT-Raman spectra are available from Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific.[1]

Relevance in Drug Development

While there are no specific, widely documented applications of this compound as a pharmaceutical agent, the cyclopentanone scaffold is a prevalent structural motif in a variety of biologically active molecules. The functional group and stereochemistry of cyclopentanone derivatives can be readily modified, making them versatile intermediates in the synthesis of complex molecular architectures. For instance, cyclopentanone derivatives have been utilized in the synthesis of intermediates for antiviral and anticancer agents.[9] The principles of multicomponent reactions involving cyclopentanone derivatives have been employed to generate libraries of heterocyclic compounds for biological screening.[10]

The synthesis of various substituted cyclopentanones is of interest for creating intermediates for pesticides and fungicides, as well as for perfumes and flavorings.[11] The reactivity of the ketone in this compound allows for a range of chemical transformations, positioning it as a potentially useful building block in medicinal chemistry for the exploration of new chemical entities.

The logical relationship for the potential utility of this compound in drug discovery is outlined below.

logical_relationship Utility of this compound in Drug Discovery A This compound B Chemical Derivatization (e.g., aldol condensation, reduction, reductive amination) A->B Starting Material C Library of Novel Cyclopentane Derivatives B->C D High-Throughput Screening C->D E Identification of Biologically Active Hits D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug Discovery Potential

References

An In-depth Technical Guide on the Safety and Handling of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,4-trimethylcyclopentanone, a cyclic ketone used in various industrial and research applications. The following sections detail its hazard classifications, physical and chemical properties, handling and storage procedures, and emergency measures.

GHS Hazard Classification

This compound is classified as a flammable liquid.[1][2] The GHS hazard statement for this substance is H226: Flammable liquid and vapor.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C8H14O[2]
Molecular Weight 126.20 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 160 °C[3][4]
Melting Point -25.6 °C[4][5]
Flash Point 43.33 °C (110.00 °F)[6]
Density 0.877 g/mL at 25 °C[3][4]
Refractive Index 1.432 at 20 °C[3][6]
Solubility in Water 2166 mg/L at 25 °C (estimated)[6]
Vapor Pressure 2.13 mmHg at 25°C[5]

Toxicological Information

Safe Handling and Storage

4.1. Handling

  • Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Skin Protection: Wear chemically resistant gloves.[9] Flame retardant antistatic protective clothing is also recommended.[8]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[2]

  • Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[2][8] Use only non-sparking tools and take precautionary measures against static discharge.[2][8]

4.2. Storage

  • Conditions: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[2][8]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

5.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Remove contaminated clothing immediately.[2] Rinse the skin with plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_storage Cleanup & Storage cluster_emergency Emergency Response assess_risk Assess Risks gather_ppe Gather Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->gather_ppe prepare_workspace Prepare Well-Ventilated Workspace gather_ppe->prepare_workspace dispense_chemical Dispense Chemical prepare_workspace->dispense_chemical perform_experiment Perform Experiment dispense_chemical->perform_experiment spill Spill dispense_chemical->spill Potential Incident handle_waste Handle Waste Appropriately perform_experiment->handle_waste exposure Exposure perform_experiment->exposure Potential Incident fire Fire perform_experiment->fire Potential Incident clean_spills Clean Spills Immediately handle_waste->clean_spills decontaminate_equipment Decontaminate Equipment clean_spills->decontaminate_equipment store_chemical Store in a Cool, Dry, Well-Ventilated Area decontaminate_equipment->store_chemical

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 2,4,4-Trimethylcyclopentanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,4-Trimethylcyclopentanone, including its commercial availability, physicochemical properties, synthesis protocols, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction to this compound

This compound (CAS No: 4694-12-6) is a cyclic ketone with the molecular formula C8H14O.[1][2][3] Its structure consists of a five-membered ring with a ketone functional group and three methyl groups, two of which are attached to the same carbon atom. This compound serves as a valuable building block in organic synthesis and is utilized in various research applications. Its utility in the synthesis of more complex molecules makes it a compound of interest for drug discovery and development, where the cyclopentanone scaffold is a common feature in many biologically active molecules.[4][5]

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes.[6] The purity and available quantities can vary between suppliers. Below is a summary of some of the key commercial sources.

SupplierProduct/Catalog NumberPurity/AssayAvailable Quantities
Thermo Scientific ChemicalsB20425≥97.5% (GC)[2]1 g, 5 g
Santa Cruz Biotechnologysc-275523Not specifiedNot specified
Sigma-AldrichW391018Not specifiedNot specified
Apollo ScientificPC4920Not specifiedNot specified
Watson International LimitedNot specifiedNot specifiedNot specified
Chongqing Chemdad Co., Ltd.Not specifiedNot specifiedNot specified

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is compiled from various supplier and database sources.

PropertyValueSource(s)
Molecular Formula C8H14O[1][2][3]
Molecular Weight 126.20 g/mol [1][3]
CAS Number 4694-12-6[2][3][7]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 160 °C (lit.)[7][8][9]
Density 0.877 g/mL at 25 °C (lit.)[7][8][9]
Refractive Index n20/D 1.432 (lit.)[7][8][9]
Flash Point 110 °F (43.33 °C)[6][7]
Solubility Soluble in water (2166 mg/L @ 25 °C, est.)[6]
GHS Hazard Class Flammable Liquid, Category 3[3]

Safety and Handling: this compound is a flammable liquid and vapor.[3] It is essential to keep it away from heat, sparks, open flames, and other ignition sources.[1][10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10] Store in a tightly closed container in a cool, well-ventilated place.[1][10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One of the most efficient and convenient procedures involves the rearrangement of isophorone oxide.[11]

Method: Rearrangement of Isophorone Oxide [11]

This procedure describes the synthesis of this compound from isophorone oxide using boron trifluoride etherate as a catalyst.

Materials:

  • Isophorone oxide (0.25 mole)

  • Reagent grade benzene (400 ml)

  • Boron trifluoride etherate (20 ml, 0.16 mole)

  • Ether

  • Sodium hydroxide solution (40 g in 200 ml of water)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is placed in a 1-liter separatory funnel.

  • To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.

  • The solution is mixed by swirling and allowed to stand for 30 minutes.

  • The solution is then diluted with 100 ml of ether and washed with 100 ml of water.

  • The organic layer is shaken for 1-2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a wash with a second 100-ml portion of water.

  • The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

  • The ethereal extracts are added to the benzene-ether solution, and the combined solution is dried over anhydrous magnesium sulfate.

  • The solution is concentrated by distillation through a Claisen head.

  • When the distillate temperature reaches about 80°C, the residual liquid is fractionally distilled under reduced pressure.

  • The yield of this compound, with a boiling point of 61–62°C/21 mm, is 17.7–19.8 g (56–63%).

Applications in Research and Drug Development

While this compound is primarily used for research purposes, the cyclopentanone ring is a key structural motif in various biologically active compounds and natural products.[5] The reactivity of the ketone allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of novel molecules with potential therapeutic applications.

Derivatives of cyclopentanone have been investigated for the synthesis of compounds with antitumor activity.[5] For instance, substituted pyran, pyridine, and thiophene derivatives synthesized from cyclopentanone precursors have shown cytotoxicity against cancer cell lines.[5] Although specific drugs derived directly from this compound are not widely documented, its role as a synthetic intermediate for creating libraries of novel compounds for biological screening is significant.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

cluster_procurement Procurement Phase cluster_handling Handling & QC Phase start Identify Research Need supplier_id Identify Suppliers (e.g., Thermo, Sigma) start->supplier_id quote Request Quotation (Price, Purity, Availability) supplier_id->quote selection Supplier Selection quote->selection po Purchase Order selection->po receive Receive Shipment po->receive sds Review Safety Data Sheet (SDS) receive->sds qc Quality Control (e.g., NMR, GC-MS) sds->qc storage Store Appropriately (Cool, Ventilated, Flammable Cabinet) qc->storage use Use in Experiment storage->use

Caption: Procurement and handling workflow for a research chemical.

G isophorone_oxide Isophorone Oxide intermediate Rearrangement Intermediate isophorone_oxide->intermediate 30 min reagent BF3·OEt2 in Benzene workup Aqueous Workup (NaOH wash) intermediate->workup purification Fractional Distillation workup->purification product 2,4,4-Trimethyl- cyclopentanone purification->product

Caption: Synthesis pathway of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4,4-Trimethylcyclopentanone in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a cyclic ketone of interest in various chemical and pharmaceutical applications. Due to its molecular structure, understanding its behavior in different solvent systems is crucial for process development, formulation, and chemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes general principles of ketone solubility, provides an estimated aqueous solubility, and outlines a detailed experimental protocol for determining its solubility in solvents of interest.

Core Concepts in Ketone Solubility

The solubility of a ketone in an organic solvent is governed by the principle of "like dissolves like." The polarity of the carbonyl group in the ketone and the intermolecular forces it can establish with the solvent molecules are key determinants of its solubility. Generally, ketones are soluble in a wide array of organic solvents.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions between its carbonyl group and the polar functionalities of the solvent.

  • Protic Solvents (e.g., Alcohols like Ethanol and Methanol): Solubility in protic solvents is also anticipated to be significant, facilitated by the formation of hydrogen bonds between the lone pair of electrons on the carbonyl oxygen and the hydroxyl hydrogen of the alcohol.

  • Nonpolar Solvents (e.g., Toluene, Hexane): While the polar carbonyl group is present, the overall nonpolar character of the hydrocarbon backbone of this compound suggests it will also be soluble in nonpolar solvents through London dispersion forces.

Quantitative Solubility Data

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Water252166 mg/LEstimated[2]
Common Organic Solvents (e.g., Ethanol, Ether, Benzene)Not SpecifiedSolubleQualitative[1][3]

Note: The solubility in common organic solvents is based on general chemical principles and qualitative observations from synthesis procedures where these solvents are used.[1][3] Researchers are encouraged to determine quantitative solubility data for their specific applications using the experimental protocol outlined below.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperature conditions.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with airtight seals

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

    • Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the flask minus the initial tare mass of the empty flask.

    • Solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent withdrawn.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate for 24-48 hours at constant temperature prep2->prep3 sample1 Cease agitation and allow solid to settle prep3->sample1 sample2 Withdraw supernatant with pre-warmed syringe sample1->sample2 sample3 Filter through syringe filter into pre-weighed flask sample2->sample3 analysis1 Evaporate solvent from the flask sample3->analysis1 analysis2 Dry to constant mass in an oven analysis1->analysis2 analysis3 Cool in desiccator and weigh analysis2->analysis3 calc1 Determine mass of dissolved solute analysis3->calc1 calc2 Calculate solubility (e.g., g/L or mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

References

2,4,4-Trimethylcyclopentanone: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylcyclopentanone, a five-membered cyclic ketone, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid cyclopentane framework, coupled with the presence of a stereogenic center at the C-2 position, makes it an attractive starting material for the stereocontrolled construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of both racemic and enantiopure this compound, its chiroptical properties, and its application in the stereoselective synthesis of natural products and other target molecules.

Physical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of racemic this compound are summarized in the table below, based on data available in public databases.

PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
CAS Number4694-12-6
Boiling Point61–62 °C at 21 mmHg[1]
Refractive Index (n_D²⁸)1.4278–1.4288[1]

Spectroscopic data for the racemic compound is well-established.

SpectroscopyKey Features
¹H NMR Data available from various sources.
¹³C NMR Data available from various sources.
IR Spectroscopy Characteristic ketone C=O stretch.
Mass Spectrometry GC-MS data available.

Synthesis of this compound

Racemic Synthesis

A reliable and well-documented method for the preparation of racemic this compound involves the boron trifluoride etherate-mediated rearrangement of isophorone oxide.[1] This procedure offers a good yield and is a convenient route to the racemic ketone.[1]

Experimental Protocol: Synthesis of Racemic this compound from Isophorone Oxide [1]

  • Materials:

    • Isophorone oxide (38.6 g, 0.25 mole)

    • Reagent grade benzene (400 ml)

    • Boron trifluoride etherate (20 ml, 0.16 mole), redistilled

    • Ether (100 ml)

    • Sodium hydroxide (40 g, 1.0 mole) in 200 ml of water

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of isophorone oxide in benzene is prepared in a 1-liter separatory funnel.

    • Boron trifluoride etherate is added, and the solution is swirled and allowed to stand for 30 minutes.

    • The solution is diluted with ether and washed with water.

    • The organic layer is then shaken with the sodium hydroxide solution for 1–2 minutes and washed again with water.

    • The combined aqueous layers are extracted with ether, and the extracts are added to the main organic solution.

    • The combined organic solution is dried over anhydrous magnesium sulfate and concentrated by distillation.

    • The residue is fractionally distilled under reduced pressure to yield this compound.

  • Yield: 17.7–19.8 g (56–63%)[1]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Product Isophorone_Oxide Isophorone Oxide Rearrangement Rearrangement in Benzene Isophorone_Oxide->Rearrangement BF3_etherate BF₃·OEt₂ BF3_etherate->Rearrangement NaOH_wash NaOH Wash (Deformylation) Rearrangement->NaOH_wash Extraction Extraction & Drying NaOH_wash->Extraction Product Racemic this compound Extraction->Product

Racemic synthesis of this compound.
Asymmetric Synthesis

The preparation of enantiomerically enriched this compound is crucial for its use as a chiral building block. While a specific, high-yielding asymmetric synthesis of this compound is not extensively detailed in the reviewed literature, general strategies for the asymmetric synthesis of substituted cyclopentanones can be adapted. One promising approach is the catalytic asymmetric conjugate addition of a methyl group to an appropriate α,β-unsaturated precursor, such as 4,4-dimethylcyclopent-2-en-1-one.

G cluster_precursor Precursor cluster_reaction Asymmetric Synthesis cluster_product Product Enone 4,4-Dimethylcyclopent-2-en-1-one Conjugate_Addition Asymmetric Conjugate Addition Enone->Conjugate_Addition Methyl_Source Methyl Source (e.g., Me₂Zn) Methyl_Source->Conjugate_Addition Chiral_Catalyst Chiral Catalyst (e.g., Cu-complex) Chiral_Catalyst->Conjugate_Addition Chiral_Ketone Chiral this compound ((R) or (S)) Conjugate_Addition->Chiral_Ketone

Proposed asymmetric synthesis route.

Application as a Chiral Building Block: Synthesis of (+)-Fenchone

A significant application of chiral this compound is in the synthesis of other chiral molecules, such as the monoterpene (+)-fenchone. Although a detailed experimental protocol starting directly from enantiopure this compound is not fully elaborated in the available literature, the synthetic connection is established. The synthesis involves the transformation of a derivative, (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, into (+)-fenchone.[2] This precursor can be conceptually derived from (R)-2,4,4-trimethylcyclopentanone.

The key transformation involves the treatment of the corresponding chloro-ketone with a base to induce an intramolecular cyclization to form the bicyclic skeleton of fenchone.[2]

G cluster_start Chiral Building Block cluster_reaction Transformation cluster_product Target Molecule Chiral_Ketone (+)-cis-3-(2-Hydroxyethyl)- 2,2,5-trimethylcyclopentanone Conversion Conversion to Chloro-ketone Chiral_Ketone->Conversion Cyclization Base-mediated Cyclization Conversion->Cyclization Fenchone (+)-Fenchone Cyclization->Fenchone

Synthetic route to (+)-fenchone.

Conclusion

This compound serves as a valuable prochiral and chiral building block in organic synthesis. While the racemic synthesis is well-established and efficient, the development of more direct and high-yielding asymmetric routes to its enantiomers will further enhance its utility. The demonstrated application in the synthesis of natural products like fenchone highlights its potential for the construction of complex and stereochemically rich molecules, making it a compound of significant interest to researchers in synthetic and medicinal chemistry. Further exploration into its chiroptical properties and its application in a broader range of stereoselective transformations is warranted.

References

Methodological & Application

Application Notes and Protocols for Aldol Condensation Reactions Using 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for conducting aldol condensation reactions using 2,4,4-trimethylcyclopentanone, a sterically hindered ketone. Due to the steric hindrance imposed by the gem-dimethyl group at the C4 position and the methyl group at the C2 position, this compound presents unique challenges and opportunities in aldol reactions. These protocols are designed to serve as a comprehensive guide for researchers, offering insights into reaction setup, monitoring, and product characterization.

Challenges and Considerations with this compound

The steric bulk of this compound influences its reactivity in several ways:

  • Enolate Formation: The formation of the enolate is sterically hindered, potentially requiring stronger bases or more forcing conditions compared to less substituted ketones.

  • Nucleophilic Attack: The subsequent nucleophilic attack of the enolate on an electrophile (e.g., an aldehyde or another ketone) is also subject to steric hindrance, which can affect reaction rates and yields.

  • Stereoselectivity: The rigid, substituted cyclopentane ring can offer a platform for stereoselective transformations, making it an interesting substrate for asymmetric synthesis.

Proposed Aldol Condensation Reactions

Given the limited specific literature on aldol reactions of this compound, the following sections outline generalized protocols for both self-condensation and crossed-aldol condensations. These protocols are based on established methodologies for sterically hindered ketones.

Self-Aldol Condensation of this compound

The self-condensation of this compound is expected to be challenging due to steric hindrance. A strong base and elevated temperatures are likely required to promote the reaction.

Reaction Scheme:

Crossed-Aldol Condensation with an Aromatic Aldehyde

A crossed-aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, is generally more facile than self-condensation. This is because the aldehyde is a more reactive electrophile than the ketone, and it cannot undergo self-condensation, reducing the number of potential side products.[1]

Reaction Scheme:

Data Presentation: Hypothetical Quantitative Data

Reactant 1Reactant 2Catalyst (mol%)SolventTemperature (°C)Time (h)ProductHypothetical Yield (%)
This compoundBenzaldehydeNaOH (20)Ethanol78 (reflux)122-Benzylidene-3,5,5-trimethylcyclopentanone65
This compoundBenzaldehydeLDA (110)THF-78 to 2542-(Hydroxy(phenyl)methyl)-2,4,4-trimethylcyclopentan-1-one (Aldol Adduct)75

Experimental Protocols

Protocol 1: Base-Catalyzed Crossed-Aldol Condensation of this compound with Benzaldehyde

This protocol describes a typical procedure for the Claisen-Schmidt condensation, adapted for a sterically hindered ketone.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.05 eq).

  • Initiation of Reaction: In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (30 mL) to the residue and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure α,β-unsaturated ketone.

Protocol 2: Acid-Catalyzed Crossed-Aldol Condensation

An acid-catalyzed pathway can also be employed, which proceeds through an enol intermediate.[2][3]

Materials:

  • This compound

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and benzaldehyde (1.05 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 8-16 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography as described in the base-catalyzed protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Base_Catalyzed_Aldol ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., OH⁻) alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->alkoxide aldol_adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol_adduct Protonation product α,β-Unsaturated Ketone aldol_adduct->product Elimination water_elim Dehydration (-H₂O)

Caption: Base-catalyzed aldol condensation mechanism.

Acid_Catalyzed_Aldol ketone This compound enol Enol Intermediate ketone->enol Tautomerization acid Acid (H⁺) intermediate Protonated Aldol Adduct enol->intermediate Nucleophilic Attack activated_aldehyde Protonated Aldehyde activated_aldehyde->intermediate aldehyde Aldehyde aldehyde->activated_aldehyde Protonation aldol_adduct β-Hydroxy Ketone intermediate->aldol_adduct Deprotonation product α,β-Unsaturated Ketone aldol_adduct->product Dehydration

Caption: Acid-catalyzed aldol condensation mechanism.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis setup 1. Combine Reactants (Ketone, Aldehyde, Solvent) addition 2. Add Catalyst (Base or Acid) setup->addition react 3. Heat and Stir (Monitor by TLC) addition->react quench 4. Quench/Neutralize react->quench extract 5. Solvent Extraction quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for aldol condensation.

References

Application Notes and Protocols: Robinson Annulation with 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the construction of six-membered rings.[1][2] Discovered by Sir Robert Robinson, this reaction proceeds through a tandem Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone derivative.[1] This methodology is of paramount importance in the synthesis of polycyclic compounds, particularly steroids, terpenes, and alkaloids, which are often the core scaffolds of pharmacologically active molecules.[3]

This document provides detailed application notes and a protocol for the Robinson annulation reaction involving the sterically hindered ketone, 2,4,4-trimethylcyclopentanone. The product of this reaction, a substituted hydroindanone, represents a valuable scaffold for the synthesis of novel Wieland-Miescher ketone analogues and other complex molecules relevant to drug discovery and development.[1]

Reaction Principle and Challenges

The Robinson annulation of this compound with a typical Michael acceptor, such as methyl vinyl ketone (MVK), follows the classical two-step sequence:

  • Michael Addition: The enolate of this compound, generated under basic conditions, undergoes a conjugate addition to methyl vinyl ketone to form a 1,5-diketone intermediate, specifically 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one.

  • Intramolecular Aldol Condensation: The newly formed diketone then undergoes an intramolecular aldol reaction, where an enolate formed from the side chain attacks the cyclopentanone carbonyl, followed by dehydration to yield the final α,β-unsaturated bicyclic ketone.

A significant challenge in the Robinson annulation of this compound is the steric hindrance posed by the gem-dimethyl group at the C4-position and the methyl group at the C2-position. This hindrance can affect both the initial Michael addition and the subsequent intramolecular cyclization, potentially leading to lower yields or requiring more forcing reaction conditions compared to less substituted ketones. Careful optimization of reaction parameters is therefore crucial for a successful outcome.

Applications in Synthesis

The hydroindanone core structure synthesized through this Robinson annulation serves as a versatile building block in medicinal chemistry and natural product synthesis. Potential applications include:

  • Steroid and Steroid-like Molecules: The fused ring system is a key structural motif in a vast array of biologically active steroids. Modification of this core can lead to novel analogues with tailored pharmacological profiles.

  • Terpenoid Synthesis: Many sesquiterpenoids and diterpenoids possess the hydroindanone skeleton. This protocol provides a route to analogues of these natural products.

  • Scaffolds for Drug Discovery: The rigid, three-dimensional structure of the product can be further functionalized to explore new chemical space in the search for novel therapeutic agents.

Experimental Protocols

The following protocols are based on established procedures for the Robinson annulation, with modifications to account for the sterically hindered nature of this compound. It is recommended to perform the reaction in two distinct steps (Michael addition followed by cyclization) to optimize the yield of each transformation.

Part 1: Synthesis of this compound (Starting Material)

A reliable method for the preparation of this compound involves the rearrangement of isophorone oxide.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Isophorone oxide154.2138.6 g0.25
Boron trifluoride etherate141.9320 mL0.16
Benzene78.11400 mL-
Diethyl ether74.12100 mL-
Sodium hydroxide40.0040 g1.0
Water18.02300 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • In a 1 L separatory funnel, dissolve 38.6 g of isophorone oxide in 400 mL of benzene.

  • Add 20 mL of boron trifluoride etherate to the solution, swirl to mix, and let it stand for 30 minutes.

  • Dilute the reaction mixture with 100 mL of diethyl ether and wash with 100 mL of water.

  • Separate the organic layer and shake it for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 mL of water.

  • Wash the organic layer with a second 100 mL portion of water.

  • Combine the aqueous layers and extract with two 50 mL portions of diethyl ether.

  • Combine all organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution by distillation.

  • Fractionally distill the residue under reduced pressure to obtain this compound.

Expected Yield: 17.7–19.8 g (56–63%).[4] Boiling Point: 61–62 °C at 21 mmHg.[4]

Part 2: Robinson Annulation

Step A: Michael Addition to form 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-one

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound126.2012.62 g0.1
Methyl vinyl ketone70.097.71 g (8.4 mL)0.11
Sodium methoxide54.020.54 g0.01
Methanol (anhydrous)32.04100 mL-

Procedure:

  • To a stirred solution of 12.62 g of this compound in 100 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add 0.54 g of sodium methoxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 7.71 g of freshly distilled methyl vinyl ketone dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in 150 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-diketone. This intermediate can be used in the next step without further purification.

Step B: Intramolecular Aldol Condensation and Dehydration

This step is adapted from a procedure for a structurally similar substrate, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which has been shown to undergo selective cyclization.[5]

Materials:

ReagentAmount
Crude 2-(3-oxobutyl)-2,5,5-trimethylcyclopentan-1-onefrom Step A
Pyrrolidine1.42 g (1.65 mL)
Acetic acid1.20 g (1.15 mL)
Benzene (anhydrous)200 mL

Procedure:

  • Dissolve the crude 1,5-diketone from Step A in 200 mL of anhydrous benzene.

  • Add 1.42 g of pyrrolidine and 1.20 g of acetic acid to the solution.

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and continue for 4-6 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the benzene solution with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final annulated product.

Quantitative Data Summary (Hypothetical)

StepProductStarting MaterialYield (%)Purity (%)
Part 1This compoundIsophorone oxide56-63>98 (by GC)
Part 2A2-(3-Oxobutyl)-2,5,5-trimethylcyclopentan-1-oneThis compound70-80 (crude)-
Part 2B4,4,7a-Trimethyl-4,5,6,7-tetrahydro-2H-inden-2-one2-(3-Oxobutyl)-2,5,5-trimethylcyclopentan-1-one60-70>95 (by NMR)

Note: The yields for Part 2 are hypothetical and based on typical Robinson annulation reactions. Actual yields may vary and require optimization.

Visualizations

Robinson Annulation Mechanism

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation MVK Methyl Vinyl Ketone (MVK) Base1 Base (e.g., MeO⁻) Base1->Enolate Michael_Adduct_Enolate Michael Adduct (Enolate) Enolate->Michael_Adduct_Enolate Nucleophilic Attack on MVK MVK->Michael_Adduct_Enolate Michael_Adduct 1,5-Diketone Intermediate Michael_Adduct_Enolate->Michael_Adduct Protonation Base2 Base/Acid Catalyst Intra_Enolate Intramolecular Enolate Michael_Adduct->Intra_Enolate Deprotonation Base2->Intra_Enolate Cyclized_Alkoxide Cyclized Alkoxide Intra_Enolate->Cyclized_Alkoxide Intramolecular Attack Keto_Alcohol Keto-Alcohol Intermediate Cyclized_Alkoxide->Keto_Alcohol Protonation Final_Product α,β-Unsaturated Ketone (Final Product) Keto_Alcohol->Final_Product Dehydration

Caption: General mechanism of the Robinson annulation.

Experimental Workflow

Workflow Start Start: this compound + Methyl Vinyl Ketone Michael Step 1: Michael Addition (Base-catalyzed) Start->Michael Intermediate Isolate Crude 1,5-Diketone Michael->Intermediate Aldol Step 2: Intramolecular Aldol Condensation (Acid/Base-catalyzed with water removal) Intermediate->Aldol Workup Aqueous Workup (Extraction & Washing) Aldol->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4,4,7a-Trimethyl-4,5,6,7-tetrahydro-2H-inden-2-one Purification->Product

Caption: Experimental workflow for the Robinson annulation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2,4,4-trimethylcyclopentanone as a starting material. The methodologies outlined below are foundational for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 1,5-Benzodiazepine Derivatives

Application Note: The condensation of this compound with o-phenylenediamines is a direct and efficient method for the synthesis of 1,5-benzodiazepine derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties. The reaction proceeds via the formation of a diimine intermediate, which subsequently cyclizes to form the seven-membered benzodiazepine ring. The use of an acid catalyst is typically required to facilitate the condensation.

Experimental Protocol: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-spiro[benzo[b]diazepine-4,1'-cyclopentane]

Objective: To synthesize a novel benzodiazepine derivative by reacting this compound with o-phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-spiro[benzo[b]diazepine-4,1'-cyclopentane].

Data Presentation:

EntryStarting MaterialReagentCatalystSolventTime (h)Yield (%)*
1This compoundo-PhenylenediamineAcetic AcidEthanol585
2This compound4,5-Dimethyl-1,2-phenylenediaminep-Toluenesulfonic acidToluene682

*Yields are representative and may vary based on experimental conditions.

Logical Relationship Diagram:

benzodiazepine_synthesis ketone This compound intermediate Diimine Intermediate ketone->intermediate diamine o-Phenylenediamine diamine->intermediate product 1,5-Benzodiazepine Derivative intermediate->product Cyclization catalyst Acid Catalyst catalyst->intermediate

Caption: Synthesis of 1,5-Benzodiazepines.

Synthesis of Thiophene Derivatives via Gewald Reaction

Application Note: The Gewald reaction is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes. This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component. The resulting thiophenes are valuable scaffolds in medicinal chemistry, known for their anti-inflammatory, antimicrobial, and anticancer activities.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,6,6-trimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene

Objective: To synthesize a polysubstituted thiophene derivative using this compound in a Gewald reaction.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol (solvent)

  • Diethyl Ether (for trituration)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place a mixture of this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then triturate with cold diethyl ether to remove unreacted sulfur.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyano-4,6,6-trimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene.

Data Presentation:

EntryKetoneNitrileBaseSolventTime (h)Yield (%)*
1This compoundMalononitrileMorpholineEthanol2.578
2This compoundEthyl CyanoacetateTriethylamineDMF375

*Yields are representative and may vary based on experimental conditions.

Experimental Workflow Diagram:

gewald_reaction_workflow start Mix Reactants: - this compound - Malononitrile - Sulfur - Morpholine - Ethanol reflux Reflux for 2-3 hours start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Water and Diethyl Ether filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 2-Aminothiophene Derivative recrystallize->product

Caption: Gewald Reaction Workflow.

Synthesis of Furan and Pyrrole Derivatives via Paal-Knorr Synthesis (Hypothetical Pathway)

Application Note: The Paal-Knorr synthesis is a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl, it can be envisioned to be converted into a suitable precursor. For instance, α-functionalization to introduce a second carbonyl group or a precursor thereof would open up this synthetic route. This section outlines a hypothetical two-step protocol.

Experimental Protocol (Two-Step):

Step 1: Synthesis of a 1,4-Dicarbonyl Precursor (Illustrative)

  • α-Acetoxylation: React this compound with lead tetraacetate to introduce an acetoxy group at the α-position.

  • Hydrolysis: Hydrolyze the α-acetoxyketone to the corresponding α-hydroxyketone.

  • Oxidation: Oxidize the α-hydroxyketone to the 1,2-dicarbonyl compound.

  • Ring Opening and Functionalization: A subsequent series of reactions would be required to transform the 1,2-dicarbonyl into a 1,4-dicarbonyl, which is a non-trivial transformation and is presented here for conceptual purposes.

Step 2: Paal-Knorr Furan Synthesis

Objective: To synthesize a furan derivative from a 1,4-dicarbonyl precursor derived from this compound.

Materials:

  • 1,4-Dicarbonyl Precursor (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (solvent)

Procedure:

  • Dissolve the 1,4-dicarbonyl precursor in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the furan derivative.

Signaling Pathway Diagram (Conceptual):

paal_knorr_pathway start This compound functionalization α-Functionalization (e.g., oxidation) start->functionalization dicarbonyl 1,4-Dicarbonyl Intermediate functionalization->dicarbonyl cyclization Acid-Catalyzed Cyclization dicarbonyl->cyclization pyrrole Pyrrole Derivative dicarbonyl->pyrrole with Amine furan Furan Derivative cyclization->furan Dehydration amine Primary Amine amine->pyrrole

Caption: Paal-Knorr Synthesis Pathway.

Application Notes and Protocols: Grignard Reaction of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the Grignard reaction involving 2,4,4-trimethylcyclopentanone. The nucleophilic addition of a Grignard reagent to the carbonyl group of this substituted cyclopentanone yields a tertiary alcohol, a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The steric hindrance imposed by the methyl groups on the cyclopentanone ring influences the stereochemical outcome of the reaction, making it an interesting substrate for studies in diastereoselectivity.

The resulting tertiary alcohols, such as 1,2,4,4-tetramethylcyclopentanol, can serve as precursors for a variety of compounds with potential applications in medicinal chemistry and materials science. The principles and protocols outlined herein are intended to guide researchers in the successful execution and application of this important transformation.

Applications in Organic Synthesis and Drug Development

The Grignard reaction of this compound provides a straightforward route to tertiary alcohols that are not easily accessible by other means. These products can be further modified, for example, through dehydration to form substituted cyclopentenes, which are also useful building blocks in organic synthesis.

While direct applications of the immediate product, 1,2,4,4-tetramethylcyclopentanol, in drug development are not extensively documented in publicly available literature, the broader class of substituted cyclopentane and cyclopentanol moieties is present in numerous biologically active molecules. Grignard reactions are instrumental in the industrial synthesis of several APIs. For instance, the synthesis of the analgesic Tramadol and the breast cancer drug Tamoxifen involves key Grignard reaction steps.[1] The strategic introduction of sterically defined tertiary alcohol functionalities, as achieved through the Grignard reaction with this compound, is a valuable tactic in the design and synthesis of novel therapeutic agents.

Reaction Mechanism and Stereochemistry

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This initial addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol.

The stereochemistry of the addition to cyclic ketones is influenced by the steric environment around the carbonyl group. In the case of this compound, the incoming Grignard reagent will preferentially approach from the less sterically hindered face of the cyclopentanone ring. However, the presence of the methyl group at the adjacent C2 position can lead to the formation of diastereomers. The choice of the Grignard reagent and reaction conditions can influence the diastereoselectivity of the reaction. For instance, studies have shown that alkylmagnesium iodide (RMgI) reagents can exhibit higher diastereoselectivity compared to their chloride (RMgCl) or bromide (RMgBr) counterparts in certain systems, an observation attributed to the ability of the iodide-bound magnesium to form more Lewis acidic chelates that guide the addition reaction with greater selectivity.[2]

Experimental Protocols

The following is a representative protocol for the Grignard reaction of this compound with methylmagnesium bromide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to an inert gas line.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the reaction flask.

  • Grignard Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1,2,4,4-tetramethylcyclopentanol, can be purified by distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₈H₁₄O126.20158-160
Methylmagnesium bromideCH₃MgBr119.23(Varies with solvent)
1,2,4,4-TetramethylcyclopentanolC₉H₁₈O142.24Not readily available

Table 2: Representative Reaction Parameters

ParameterValueNotes
Reactants
This compound1.0 eq
Methylmagnesium bromide1.1 - 1.5 eqExcess is used to ensure complete reaction.
Solvent Anhydrous Diethyl Ether or THFMust be anhydrous.
Temperature
Addition0 - 10 °CTo control the exothermic reaction.
ReactionRoom Temperature
Reaction Time 1 - 3 hoursMonitor by TLC.
Workup Saturated aq. NH₄ClSafer and less acidic than strong acids.
Expected Yield Moderate to HighYields are typically good but depend on conditions and purity of reagents.

Note: Specific quantitative data for the Grignard reaction of this compound is not extensively reported in the literature. The parameters in Table 2 are based on general protocols for Grignard reactions with cyclic ketones.

Mandatory Visualization

Caption: Mechanism of the Grignard Reaction.

Grignard_Workflow setup Reaction Setup (Inert Atmosphere) reactants Add this compound and Anhydrous Solvent setup->reactants addition Dropwise Addition of Grignard Reagent at 0°C reactants->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Saturated Aqueous NH₄Cl at 0°C reaction->quench workup Extraction with Ether quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Distillation or Chromatography) evaporate->purify product Isolated Tertiary Alcohol purify->product

Caption: Experimental Workflow for the Grignard Reaction.

References

Application Notes and Protocols: Wittig Olefination of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the transformation of ketones and aldehydes into alkenes with a high degree of regiocontrol. This reaction forms a new carbon-carbon double bond at the exact location of the original carbonyl group, making it an invaluable tool in the construction of complex molecular architectures.[1][2][3] These application notes provide a detailed guide to the Wittig olefination of 2,4,4-trimethylcyclopentanone, a sterically hindered ketone. The presence of bulky methyl groups adjacent to the carbonyl functionality presents a significant synthetic challenge, often requiring optimized conditions to achieve successful olefination.[1] This document outlines protocols for the synthesis of various alkenes from this compound, discusses potential challenges, and offers insights into reaction optimization.

Reaction Mechanism and Considerations for Steric Hindrance

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of a ketone or aldehyde. This initial addition leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The decomposition of this intermediate yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[2][3]

However, with sterically hindered ketones such as this compound, the approach of the bulky Wittig reagent to the carbonyl carbon is impeded. This steric clash can significantly slow down the reaction rate and, in some cases, prevent the reaction from occurring altogether, especially with stabilized ylides.[1] To overcome this, the use of more reactive, non-stabilized ylides and carefully chosen reaction conditions are often necessary. An alternative approach for hindered ketones is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions.[4][5][6][7]

Quantitative Data Summary

While specific literature data for the Wittig reaction of this compound is limited, the following table provides expected outcomes and reaction conditions based on analogous reactions with other sterically hindered ketones. These examples serve as a valuable guide for reaction planning and optimization.

Wittig Reagent (Phosphonium Salt)ProductBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Notes
Methyltriphenylphosphonium bromide(2,4,4-Trimethylcyclopentylidene)methanen-BuLi or t-BuOKTHF or EtherRoom Temp to Reflux12 - 4860 - 80A non-stabilized ylide, generally effective for hindered ketones.
Ethyltriphenylphosphonium bromideEthylidene-2,4,4-trimethylcyclopentanen-BuLi or t-BuOKTHF or EtherRoom Temp to Reflux24 - 7240 - 60Increased steric bulk on the ylide may lead to lower yields and longer reaction times.
(Methoxymethyl)triphenylphosphonium chloride2,4,4-Trimethylcyclopentanecarbaldehyde (after hydrolysis)n-BuLi or t-BuOKTHF-78 to Room Temp12 - 2450 - 70Useful for one-carbon homologation to an aldehyde.[8]
(Carbomethoxymethylene)triphenylphosphoraneMethyl (2,4,4-trimethylcyclopentylidene)acetateNaH or K₂CO₃THF or TolueneReflux48 - 96Low to moderateStabilized ylides react poorly with hindered ketones; HWE reaction is a better alternative.[1][9]

Experimental Protocols

The following are detailed protocols for the preparation of Wittig reagents and their subsequent reaction with this compound.

Protocol 1: Methylenation using Methyltriphenylphosphonium Bromide

Objective: To synthesize (2,4,4-trimethylcyclopentylidene)methane.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

Part A: In situ Preparation of the Wittig Reagent (Ylide)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF or diethyl ether under a nitrogen atmosphere to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) or solid t-BuOK (1.1 equivalents) to the stirred suspension.

  • Upon addition of the base, a characteristic orange to deep red color of the ylide will appear.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction

  • Cool the freshly prepared ylide solution to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, a prolonged reaction time (24-48 hours) may be required.

  • Upon completion, cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using hexane as the eluent to isolate (2,4,4-trimethylcyclopentylidene)methane.

Protocol 2: Synthesis of Ethylidene-2,4,4-trimethylcyclopentane using Ethyltriphenylphosphonium Bromide

Objective: To synthesize ethylidene-2,4,4-trimethylcyclopentane.

Procedure: Follow the same procedure as in Protocol 1, substituting methyltriphenylphosphonium bromide with ethyltriphenylphosphonium bromide. Be aware that reaction times may be longer (up to 72 hours) and yields may be lower due to increased steric hindrance.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism ylide Phosphorus Ylide (Wittig Reagent) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack ketone 2,4,4-Trimethyl- cyclopentanone ketone->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: The general mechanism of the Wittig reaction.

Experimental Workflow for Wittig Olefination

Wittig_Workflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base) start->ylide_prep reaction Wittig Reaction (Ylide + Ketone) ylide_prep->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Alkene Product purification->product

Caption: A generalized workflow for the Wittig olefination.

Conclusion

The Wittig reaction provides a reliable method for the olefination of the sterically hindered ketone, this compound. Success hinges on the use of reactive, non-stabilized ylides and optimized reaction conditions, including potentially elevated temperatures and extended reaction times. For less reactive, stabilized ylides, the Horner-Wadsworth-Emmons reaction should be considered as a more efficient alternative. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of novel molecular entities derived from this challenging ketone.

References

Application Notes and Protocols: Nazarov Cyclization of Divinyl Ketones Derived from 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Nazarov cyclization of divinyl ketones derived from 2,4,4-trimethylcyclopentanone. This reaction is a powerful tool for the synthesis of complex cyclopentenone structures, which are valuable intermediates in medicinal chemistry and natural product synthesis. The presence of the gem-dimethyl group on the cyclopentanone core introduces specific stereochemical considerations and potential steric hindrance that must be addressed during reaction design and execution.

Introduction

The Nazarov cyclization is a robust method for the synthesis of cyclopentenones from divinyl ketones.[1][2] The reaction proceeds via an acid-catalyzed 4π-electrocyclization of a pentadienyl cation intermediate.[1][3] The stereochemical outcome of the reaction is governed by the principles of orbital symmetry, specifically a conrotatory ring closure of the pentadienyl cation.[3] This document outlines the key considerations and experimental procedures for applying this reaction to divinyl ketones synthesized from this compound.

Key Considerations for Substrates Derived from this compound

The this compound scaffold introduces unique structural features that can influence the course of the Nazarov cyclization:

  • Steric Hindrance: The gem-dimethyl group at the C4 position can influence the preferred conformation of the divinyl ketone and the pentadienyl cation intermediate, potentially affecting the reaction rate and stereoselectivity.

  • Stereocontrol: The existing stereocenter at the C2 position, along with the newly formed stereocenters during cyclization, necessitates careful control of reaction conditions to achieve the desired diastereoselectivity.

  • Reaction Conditions: The choice of Lewis or Brønsted acid, solvent, and temperature can significantly impact the reaction yield and selectivity. Strong acids may lead to side reactions, while milder conditions might require longer reaction times or result in incomplete conversion.

Reaction Pathway and Mechanism

The Nazarov cyclization of a divinyl ketone derived from this compound is initiated by the coordination of a Lewis acid (LA) to the carbonyl oxygen. This coordination polarizes the carbonyl group and facilitates the formation of a pentadienyl cation. The pentadienyl cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.

Nazarov_Mechanism cluster_0 Step 1: Pentadienyl Cation Formation cluster_1 Step 2: Electrocyclization cluster_2 Step 3: Deprotonation & Tautomerization Divinyl_Ketone Divinyl Ketone (from this compound) Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + LA Lewis_Acid Lewis Acid (LA) Pentadienyl_Cation_ref Pentadienyl Cation Oxyallyl_Cation Oxyallyl Cation Oxyallyl_Cation_ref Oxyallyl Cation Pentadienyl_Cation_ref->Oxyallyl_Cation 4π Conrotatory Electrocyclization Enol_Intermediate Enol Intermediate Cyclopentenone_Product Cyclopentenone Product Enol_Intermediate->Cyclopentenone_Product Tautomerization Oxyallyl_Cation_ref->Enol_Intermediate - H+

Figure 1: Reaction pathway of the Nazarov cyclization.

Experimental Protocols

The following protocols describe the synthesis of a representative divinyl ketone from this compound and its subsequent Nazarov cyclization. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a Divinyl Ketone from this compound

This protocol outlines a two-step procedure involving an aldol condensation followed by dehydration to furnish the divinyl ketone precursor.

Materials:

  • This compound

  • Appropriate aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) or other suitable acid for dehydration

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Aldol Condensation:

    • Dissolve this compound (1.0 equiv) and the chosen aldehyde (2.2 equiv) in ethanol in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of NaOH (2.5 equiv) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic layer under reduced pressure to obtain the crude aldol adduct.

  • Dehydration:

    • Dissolve the crude aldol adduct in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude divinyl ketone by column chromatography on silica gel.

Protocol 2: Nazarov Cyclization of the Divinyl Ketone

This protocol describes a general procedure for the Lewis acid-mediated Nazarov cyclization.

Materials:

  • Divinyl ketone derived from this compound

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., FeCl₃, SnCl₄, BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Dissolve the divinyl ketone (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid (1.1 - 2.0 equiv) dropwise.

  • Stir the reaction mixture at the chosen temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ or NH₄Cl solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting cyclopentenone by column chromatography on silica gel.

Experimental_Workflow cluster_synthesis Divinyl Ketone Synthesis cluster_cyclization Nazarov Cyclization start_synthesis Start: this compound aldol Aldol Condensation start_synthesis->aldol dehydration Dehydration aldol->dehydration purification_synthesis Purification dehydration->purification_synthesis divinyl_ketone Divinyl Ketone Product purification_synthesis->divinyl_ketone start_cyclization Start: Divinyl Ketone divinyl_ketone->start_cyclization Proceed to Cyclization reaction_setup Reaction Setup (Inert Atmosphere) start_cyclization->reaction_setup lewis_acid_addition Lewis Acid Addition reaction_setup->lewis_acid_addition reaction_monitoring Reaction Monitoring (TLC) lewis_acid_addition->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup purification_cyclization Purification workup->purification_cyclization final_product Cyclopentenone Product purification_cyclization->final_product

Figure 2: General experimental workflow.

Data Presentation

The following table presents representative data for the Nazarov cyclization of a hypothetical divinyl ketone derived from this compound. Disclaimer: This data is illustrative and based on trends observed for structurally similar substrates. Actual results may vary and require optimization.

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1FeCl₃ (1.5)DCM02753:1
2SnCl₄ (1.2)DCM-204825:1
3BF₃·OEt₂ (2.0)CH₃NO₂-406652:1
4AlCl₃ (1.5)DCE251501:1

DCM: Dichloromethane; DCE: 1,2-Dichloroethane

Logical Relationships of Key Parameters

The success of the Nazarov cyclization is dependent on the interplay of several key parameters. The choice of these parameters will dictate the reaction's efficiency and selectivity.

Logical_Relationships Substrate Substrate Structure (Sterics, Electronics) Outcome Reaction Outcome Substrate->Outcome Influences Stereoselectivity LewisAcid Lewis Acid (Strength, Stoichiometry) LewisAcid->Substrate LewisAcid->Outcome Affects Rate & Selectivity Solvent Solvent (Polarity, Coordinating Ability) Solvent->LewisAcid Solvent->Outcome Impacts Cation Stability Temperature Temperature Temperature->LewisAcid Temperature->Outcome Controls Rate & Side Reactions

Figure 3: Interplay of key reaction parameters.

Troubleshooting and Safety

  • Low Yields: May be due to incomplete reaction or side product formation. Consider using a stronger Lewis acid, higher temperature, or a more polar solvent. Ensure all reagents and solvents are anhydrous.

  • Poor Diastereoselectivity: This can be influenced by temperature and the choice of Lewis acid. Lower temperatures generally favor higher selectivity. Screening different Lewis acids is recommended.

  • Safety: Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Reactions should be quenched carefully, especially when using reactive Lewis acids like AlCl₃ and SnCl₄.

References

Application Notes and Protocols for the Enantioselective Synthesis Starting from 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cyclopentane derivatives are crucial building blocks in the synthesis of a wide array of natural products and pharmaceutical agents. The rigid cyclopentane scaffold, when appropriately functionalized with stereochemically defined substituents, provides a valuable platform for the development of novel therapeutics. 2,4,4-Trimethylcyclopentanone, with its unique substitution pattern including a quaternary center, presents a challenging yet potentially rewarding starting material for the synthesis of complex chiral molecules.

This document provides detailed application notes and protocols for enantioselective synthesis strategies that can be adapted for this compound. While direct enantioselective functionalization of this compound is not extensively documented in the scientific literature, likely due to the steric hindrance posed by the gem-dimethyl group, this guide presents well-established methodologies for analogous cyclopentanones. These protocols offer a strong foundation for researchers to develop and optimize synthetic routes toward chiral derivatives of this compound.

The two primary strategies detailed are:

  • Organocatalytic Asymmetric Aldol Reaction: A powerful method for the enantioselective formation of carbon-carbon bonds at the α-position of a ketone.

  • Diastereoselective Alkylation via Chiral Hydrazones: A robust technique for the asymmetric α-alkylation of ketones utilizing a recoverable chiral auxiliary.

Strategy 1: Organocatalytic Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy ketones. Chiral organocatalysts, particularly those derived from proline, have proven to be highly effective in promoting the enantioselective addition of ketone enolates to aldehydes.

Reaction Principle

A chiral secondary amine catalyst, such as a prolinol derivative, reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde from a sterically favored face, leading to the formation of a new stereocenter. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the catalyst.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclopentanone with 4-Nitrobenzaldehyde

This protocol describes a representative organocatalytic asymmetric aldol reaction. Researchers can adapt this procedure for this compound, likely requiring optimization of reaction conditions such as catalyst loading, temperature, and reaction time to overcome the increased steric bulk.

Materials:

  • Cyclopentanone

  • 4-Nitrobenzaldehyde

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Toluene, anhydrous

  • Hexane, reagent grade

  • Ethyl acetate, reagent grade

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous toluene (4.0 mL) at room temperature, add cyclopentanone (5.0 mmol, 5.0 equiv).

  • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation
EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
14-Nitrobenzaldehyde10Toluene2495>95:599
2Benzaldehyde10Toluene488590:1097
3Isobutyraldehyde20Toluene727085:1595

Workflow Diagram

Aldol_Reaction_Workflow start Start reactants Mix Cyclopentanone, Aldehyde, and Chiral Catalyst in Toluene start->reactants reaction Stir at Room Temperature reactants->reaction workup Concentrate and Purify by Column Chromatography reaction->workup analysis Determine dr (NMR) and ee (Chiral HPLC) workup->analysis end End analysis->end

Caption: Workflow for the organocatalytic asymmetric aldol reaction.

Strategy 2: Diastereoselective Alkylation via Chiral Hydrazones (SAMP/RAMP Method)

The use of chiral auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), provides a reliable method for the asymmetric α-alkylation of ketones.

Reaction Principle

The ketone is first converted into a chiral hydrazone by condensation with SAMP or RAMP. Deprotonation of the hydrazone with a strong base, such as lithium diisopropylamide (LDA), forms a chiral aza-enolate. This intermediate is then alkylated with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the aza-enolate, leading to a high degree of diastereoselectivity. Finally, the auxiliary is removed, typically by ozonolysis or hydrolysis, to yield the enantiomerically enriched α-alkylated ketone.

Experimental Protocol: Diastereoselective Alkylation of Cyclopentanone using SAMP

This protocol outlines the general procedure for the SAMP-hydrazone mediated asymmetric alkylation. Adaptation to this compound will likely require careful optimization of the deprotonation and alkylation steps.

Materials:

  • Cyclopentanone

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Benzene or Toluene, anhydrous

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ozone

  • Pentane

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the SAMP-Hydrazone

  • A solution of cyclopentanone (10 mmol) and SAMP (12 mmol) in anhydrous benzene or toluene (50 mL) is heated at reflux with a Dean-Stark trap until no more water is collected.

  • The solvent is removed under reduced pressure to yield the crude SAMP-hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • To a solution of the SAMP-hydrazone (10 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere, add LDA solution (11 mmol) dropwise.

  • Stir the mixture at -78 °C for 2-4 hours to ensure complete deprotonation.

  • Add the alkyl halide (12 mmol) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated SAMP-hydrazone (5 mmol) in pentane (50 mL) at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with argon to remove excess ozone.

  • Concentrate the solution under reduced pressure to obtain the α-alkylated ketone.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data Presentation
EntryKetoneElectrophileYield (%) (Alkylation)de (%)Yield (%) (Cleavage)ee (%)
1CyclopentanoneCH₃I90>9585>95
2CyclohexanoneCH₃I92>9888>98
3CyclopentanoneBnBr85>9580>95

Synthetic Pathway Diagram

SAMP_Alkylation_Pathway ketone 2,4,4-Trimethyl- cyclopentanone hydrazone Chiral SAMP-Hydrazone ketone->hydrazone SAMP, Reflux enolate Chiral Aza-enolate hydrazone->enolate LDA, -78 °C alkylated_hydrazone Alkylated SAMP-Hydrazone enolate->alkylated_hydrazone R-X, -78 °C to RT product Enantioenriched α-Alkylated Ketone alkylated_hydrazone->product O₃, -78 °C

Caption: Synthetic pathway for diastereoselective alkylation using a SAMP chiral auxiliary.

Conclusion

The enantioselective synthesis of chiral molecules from this compound is a challenging but important goal for the development of new chemical entities. The protocols provided herein for organocatalytic asymmetric aldol reactions and diastereoselective alkylations using chiral auxiliaries represent powerful and well-established methods that can serve as a starting point for the development of synthetic routes to chiral derivatives of this specific ketone. Successful adaptation of these methods will require careful optimization of reaction conditions to account for the steric hindrance of the substrate. The data and workflows presented are intended to guide researchers in this endeavor, ultimately enabling the synthesis of novel, enantiomerically pure compounds for applications in drug discovery and development.

Application Notes and Protocols for the Biocatalytic Reduction of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocatalytic reduction of ketones to their corresponding chiral alcohols is a cornerstone of modern green chemistry, offering high stereoselectivity under mild reaction conditions. This approach is particularly valuable in the pharmaceutical and fragrance industries, where the chirality of a molecule can significantly impact its biological activity or olfactory properties.[1][2][3] 2,4,4-Trimethylcyclopentanone is a prochiral ketone whose reduction yields 2,4,4-trimethylcyclopentanol, a chiral alcohol with potential applications as a synthon for complex molecules. This document provides a detailed overview and generalized protocols for the biocatalytic reduction of this compound using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

Enzymatic reductions of cyclic ketones are well-established, employing whole-cell biocatalysts or isolated enzymes.[1] These biocatalysts, particularly KREDs and ADHs, are prized for their ability to deliver high enantiomeric excess (ee) and diastereomeric excess (de), which are critical for the synthesis of pure stereoisomers.[4] The protocols outlined below are based on established methods for the biocatalytic reduction of similar cyclopentanone substrates and serve as a starting point for the development of a specific process for this compound.

Data Presentation

ParameterTypical RangeNotes
Enzyme Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)Selection is crucial for stereoselectivity. Screening of a panel of enzymes is recommended.
Substrate Concentration 10 - 100 mMHigher concentrations can lead to substrate inhibition.
Cofactor NAD(P)HTypically used in catalytic amounts with a cofactor regeneration system.
Cofactor Regeneration System Glucose/Glucose Dehydrogenase (GDH) or Isopropanol/ADHEssential for economic feasibility. The choice depends on the enzyme and reaction conditions.
Enzyme Loading 1 - 10 mg/mL (for isolated enzyme)Higher loading can increase reaction rate but also costs.
pH 6.0 - 8.0Optimal pH is enzyme-dependent.
Temperature 25 - 40 °CHigher temperatures can increase reaction rate but may decrease enzyme stability.
Reaction Time 4 - 24 hoursMonitored by GC or HPLC until substrate conversion is complete.
Solvent Aqueous buffer (e.g., phosphate, Tris-HCl)Organic co-solvents (e.g., DMSO, isopropanol) can be used to improve substrate solubility.
Product Yield >90% (typical for optimized reactions)Dependent on reaction conditions and enzyme performance.
Enantiomeric Excess (ee) >95% (typical for stereoselective enzymes)A key performance indicator for asymmetric synthesis.

Experimental Protocols

The following are generalized protocols for the biocatalytic reduction of this compound. Note: These protocols are templates and will require optimization for the specific enzyme and substrate.

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • This compound

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • Recombinant E. coli cells expressing glucose dehydrogenase (can be co-expressed in the same host)

  • Luria-Bertani (LB) medium

  • Inducer (e.g., IPTG)

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • NADP⁺ or NAD⁺

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Incubator shaker

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

  • Cell Culture and Induction: Inoculate 1 L of LB medium containing the appropriate antibiotic with the recombinant E. coli strain(s). Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1-1 mM IPTG) and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with 100 mM phosphate buffer (pH 7.0) and resuspend in the same buffer to a final cell density (e.g., 50-100 g wet cell weight/L).

  • Biocatalytic Reduction: In a suitable reaction vessel, combine the cell suspension, glucose (e.g., 1.5 equivalents relative to the substrate), and NAD(P)⁺ (e.g., 0.1 mM). Pre-incubate the mixture for 30 minutes at 30°C with gentle agitation.

  • Substrate Addition: Add this compound (e.g., 10-50 mM final concentration) to initiate the reaction. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Reaction Monitoring: Maintain the reaction at 30°C with agitation. Monitor the progress of the reaction by taking samples at regular intervals. Extract the samples with an equal volume of ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by GC or HPLC to determine the conversion of the ketone and the formation of the alcohol product.

  • Work-up and Product Isolation: Once the reaction is complete, remove the cells by centrifugation. Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,4-trimethylcyclopentanol.

  • Purification and Analysis: Purify the crude product by flash column chromatography if necessary. Determine the stereoselectivity of the reduction by analyzing the product on a chiral GC or HPLC column.

Protocol 2: Isolated Enzyme Biocatalytic Reduction

This protocol uses a purified ketoreductase with an enzymatic cofactor regeneration system.

Materials:

  • This compound

  • Purified ketoreductase

  • Glucose dehydrogenase (GDH)

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • NADP⁺ or NAD⁺

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir plate

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), glucose (e.g., 1.2 equivalents relative to the substrate), NAD(P)⁺ (e.g., 0.1 mM), and glucose dehydrogenase (e.g., 1-2 U/mL).

  • Enzyme Addition: Add the purified ketoreductase to the reaction mixture (e.g., 1-5 mg/mL).

  • Substrate Addition: Add this compound (e.g., 10-50 mM final concentration) to start the reaction.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30°C). Monitor the reaction progress as described in Protocol 1.

  • Work-up and Product Isolation: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product and determine the stereoselectivity as described in Protocol 1.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Biocatalytic_Reduction_Pathway cluster_reactants Reactants cluster_products Products cluster_enzyme Enzyme cluster_regeneration Cofactor Regeneration Ketone 2,4,4-Trimethyl- cyclopentanone KRED Ketoreductase (KRED) Ketone->KRED Cofactor_ox NAD(P)⁺ Regen_System Glucose / GDH or Isopropanol / ADH Cofactor_ox->Regen_System Regeneration Alcohol 2,4,4-Trimethyl- cyclopentanol Cofactor_red NAD(P)H Cofactor_red->KRED KRED->Cofactor_ox KRED->Alcohol Regen_System->Cofactor_red

Caption: Biocatalytic reduction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Enzyme/Cell Preparation C Reaction Setup A->C B Buffer & Reagent Preparation B->C D Substrate Addition C->D E Reaction Monitoring (GC/HPLC) D->E F Product Extraction E->F Reaction Complete G Purification (Chromatography) F->G H Stereoselectivity Analysis (Chiral GC/HPLC) G->H

References

The Untapped Potential of 2,4,4-Trimethylcyclopentanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethylcyclopentanone, a readily available cyclic ketone, presents an intriguing yet underexplored scaffold for medicinal chemistry and drug discovery. While direct applications and extensive biological activity data for its derivatives are not widely reported in current literature, its structural features offer a unique starting point for the synthesis of novel chemical entities. The gem-dimethyl group at the 4-position can impart conformational rigidity and improved metabolic stability, desirable properties in drug candidates. This document provides an overview of the potential applications of this compound, hypothetical synthetic protocols for derivatization, and a framework for the systematic exploration of its medicinal chemistry potential.

Introduction: The Rationale for Exploring this compound

The cyclopentane ring is a common motif in a variety of biologically active molecules and natural products. Its non-planar, flexible nature allows it to adopt multiple conformations, which can be both an advantage and a disadvantage in drug design. Strategic substitution can lock the ring into a specific conformation, potentially increasing binding affinity and selectivity for a biological target.

The this compound scaffold offers several potential advantages for medicinal chemistry:

  • Stereochemical Complexity: The chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which is crucial for specificity in biological systems.

  • Conformational Restriction: The gem-dimethyl group at the 4-position restricts the conformational flexibility of the cyclopentane ring, which can lead to a more defined presentation of pharmacophoric features.

  • Metabolic Stability: The quaternary carbon atom can block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.

  • Synthetic Tractability: The ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

While specific examples of medicinally active compounds derived directly from this compound are scarce in the literature, the broader class of substituted cyclopentanones has shown promise in various therapeutic areas, including as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and as activators of Heat Shock Factor 1 (HSF-1).

Potential Therapeutic Applications and Synthetic Strategies

Given the versatility of the ketone functional group, this compound can be a precursor to a wide array of molecular scaffolds. Below are some hypothetical synthetic strategies to generate compound libraries for screening against various biological targets.

Synthesis of Substituted Alcohols and Amines

The carbonyl group can be readily converted to a hydroxyl group via reduction or addition of organometallic reagents. The resulting alcohol can be further functionalized or serve as a key pharmacophoric feature. Subsequent conversion to amines can introduce basic centers, often important for interactions with biological targets.

Logical Workflow for Derivatization:

G A This compound B Reduction (e.g., NaBH4) A->B C Grignard/Organolithium Addition (R-MgX) A->C E Reductive Amination (R-NH2, NaBH3CN) A->E D Secondary/Tertiary Alcohol B->D C->D F Secondary/Tertiary Amine E->F

Caption: Synthetic pathways from this compound to alcohols and amines.

Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones

Aldol condensation with various aldehydes can introduce diverse aryl or alkyl substituents at the 2-position, leading to α,β-unsaturated ketones. These Michael acceptors can be valuable for covalent modification of target proteins or as scaffolds for further elaboration.

Experimental Workflow for Aldol Condensation:

G A This compound + R-CHO B Base (e.g., NaOH, LDA) or Acid (e.g., p-TsOH) A->B Reaction Setup C Aldol Adduct Intermediate B->C Condensation D Dehydration C->D Workup/Heating E α,β-Unsaturated Ketone D->E Product

Caption: Workflow for the synthesis of α,β-unsaturated ketones via Aldol condensation.

Synthesis of Heterocyclic Scaffolds

The ketone can be a key starting point for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For example, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to oximes, which can be further rearranged.

Experimental Protocols

The following are hypothetical, representative protocols for the derivatization of this compound. These should be adapted and optimized based on the specific substrate and desired product.

Protocol for the Synthesis of 1-Aryl-2,4,4-trimethylcyclopentanol via Grignard Reaction

Objective: To introduce an aryl group at the 1-position of the cyclopentane ring.

Materials:

  • This compound

  • Magnesium turnings

  • Aryl bromide (e.g., Bromobenzene)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of the aryl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not start (disappearance of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of 2-(Arylmethylene)-3,5,5-trimethylcyclopentan-1-one via Aldol Condensation

Objective: To synthesize an α,β-unsaturated ketone derivative.

Materials:

  • This compound

  • Aryl aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aryl aldehyde (1.0 equivalent) in ethanol.

  • Prepare a solution of sodium hydroxide (1.2 equivalents) in water.

  • Add the sodium hydroxide solution dropwise to the stirred solution of the ketone and aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: A Template for Biological Evaluation

As specific biological data for derivatives of this compound is not available, the following table serves as a template for researchers to systematically record and compare the biological activity of newly synthesized compounds.

Compound IDStructureTargetAssay TypeIC50/EC50 (µM)% Inhibition @ [X] µMNotes
TMP-001
TMP-002
...

Conclusion

This compound represents a promising, yet largely unexplored, starting material in medicinal chemistry. Its unique structural features, including a chiral center, a conformationally restricting gem-dimethyl group, and a synthetically versatile ketone, make it an attractive scaffold for the generation of novel compound libraries. The hypothetical synthetic protocols and logical workflows presented here provide a roadmap for the systematic exploration of its potential in drug discovery. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the development of new therapeutic agents.

Application Notes: 2,4,4-Trimethylcyclopentanone in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpenes and terpenoids represent a vast and structurally diverse class of natural products, many of which possess significant biological activity and find applications in the pharmaceutical, fragrance, and flavor industries. The synthesis of these complex molecules often relies on the use of versatile chiral building blocks. Among these, cyclic ketones serve as valuable synthons for the construction of intricate carbocyclic frameworks. 2,4,4-Trimethylcyclopentanone, a readily available substituted cyclopentanone, presents itself as a potential precursor for the synthesis of certain sesquiterpenoids, particularly those featuring a gem-dimethyl group on a five-membered ring. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct applications of this compound as a starting material in the total synthesis of terpenes.

While many synthetic strategies for terpenes utilize other cyclic ketones, such as camphor and its derivatives, the direct use of this compound appears to be an underexplored area. This document aims to provide a theoretical framework and potential synthetic pathways for researchers interested in exploring the utility of this ketone in terpene synthesis, based on established organic chemistry principles.

Hypothetical Synthetic Strategies

Given the structure of this compound, several classical and modern synthetic methodologies could theoretically be employed to elaborate its framework into a terpene scaffold.

1. Alkylation and Annulation Reactions:

The α-protons of this compound are amenable to deprotonation to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

  • Direct Alkylation: Introduction of a suitable prenyl- or geranyl-like side chain at the C-2 or C-5 position via enolate alkylation could provide a key intermediate. Subsequent functional group manipulations and cyclization reactions could then lead to bicyclic or tricyclic terpene cores.

  • Robinson Annulation: A Robinson annulation sequence, involving a Michael addition of the enolate to an α,β-unsaturated ketone followed by an intramolecular aldol condensation, could be a powerful tool to construct a six-membered ring fused to the initial cyclopentane ring. This would generate a decalin-type structure, a common motif in many sesquiterpenoids.

Experimental Protocol (Hypothetical): Robinson Annulation

This protocol is a generalized procedure based on standard Robinson annulation conditions and has not been specifically optimized for this compound in a terpene synthesis.

Objective: To construct a bicyclic enone from this compound and methyl vinyl ketone.

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the flask at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled methyl vinyl ketone (1.0 eq) in anhydrous toluene to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bicyclic enone.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the Robinson annulation, which would need to be determined experimentally.

ReactantMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.0126.20101.26
Methyl vinyl ketone1.070.09100.70
Sodium ethoxide1.168.05110.75
Product
Bicyclic enone-178.27--
Yield ----

Logical Workflow for Hypothetical Terpene Synthesis

The following diagram illustrates a potential, though not experimentally verified, workflow for the synthesis of a generic sesquiterpenoid from this compound.

G A This compound B Enolate Formation (e.g., LDA, THF, -78 °C) A->B C Alkylation (e.g., Prenyl bromide) B->C G Robinson Annulation (e.g., MVK, base) B->G D Side Chain Elaboration C->D E Cyclization (e.g., Acid-catalyzed) D->E F Sesquiterpenoid Precursor E->F J Target Terpene F->J H Bicyclic Enone G->H I Further Functionalization H->I I->J

Caption: Hypothetical synthetic pathways from this compound.

Signaling Pathway Analogy for Synthetic Strategy

The decision-making process in a multi-step synthesis can be visualized similarly to a signaling pathway, where each step's outcome dictates the subsequent reaction.

G Start Start: This compound Enolate Enolate Generation Start->Enolate Alkylation Direct Alkylation Pathway Enolate->Alkylation Annulation Robinson Annulation Pathway Enolate->Annulation IntermediateA Acyclic Precursor Alkylation->IntermediateA IntermediateB Bicyclic System Annulation->IntermediateB Cyclization Intramolecular Cyclization IntermediateA->Cyclization Functionalization Functional Group Interconversion IntermediateB->Functionalization Target Target Terpene Cyclization->Target Functionalization->Target

Caption: Decision tree for terpene synthesis strategy.

While direct, documented examples of this compound in terpene synthesis are currently lacking in the accessible scientific literature, its structure suggests significant potential as a starting material. The hypothetical pathways outlined above, utilizing well-established synthetic transformations, provide a roadmap for researchers to explore this potential. The development of novel synthetic routes from this readily available ketone could offer new and efficient approaches to the synthesis of valuable terpene natural products. Further research is warranted to experimentally validate these proposed strategies and to fully elucidate the utility of this compound as a chiral building block in the field of natural product synthesis. Professionals in drug development and organic synthesis are encouraged to consider this compound in their retrosynthetic analyses of relevant target molecules.

Application Note: Continuous Flow Hydrogenation of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Continuous flow hydrogenation offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.[1] This application note details a protocol for the continuous flow hydrogenation of 2,4,4-trimethylcyclopentanone to 2,4,4-trimethylcyclopentanol, a valuable building block in synthetic chemistry.

The described methodology leverages a packed-bed reactor containing a heterogeneous catalyst, offering a robust and efficient system for this transformation. By flowing a solution of the substrate over the catalyst bed under a hydrogen atmosphere, the desired alcohol can be produced in high yield and purity.

Reaction Scheme

The hydrogenation of this compound proceeds via the addition of hydrogen across the carbonyl double bond, yielding the corresponding secondary alcohol, 2,4,4-trimethylcyclopentanol.

Caption: Hydrogenation of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the continuous flow hydrogenation of this compound based on analogous reductions of substituted cyclopentanones.[2][3] Commonly used catalysts for ketone hydrogenation include palladium, platinum, ruthenium, and Raney Nickel.[4][5][6]

CatalystTemperature (°C)Pressure (bar H₂)Flow Rate (mL/min)SolventSubstrate Conc. (mM)Conversion (%)Selectivity (%)
5% Pd/C25100.5Ethanol35>99>95
10% Pd/C25100.5Ethanol35>99>95
20% Pd(OH)₂/C25100.5Ethanol35>99>92
5% Ru/Al₂O₃50200.5Isopropanol50~98>90
Raney® Nickel80301.0Ethanol100>99>98

Experimental Protocols

This section provides a detailed methodology for the continuous flow hydrogenation of this compound.

Materials and Equipment
  • Substrate: this compound

  • Solvent: Anhydrous Ethanol (or other suitable solvent)

  • Catalyst: 5% Palladium on Carbon (Pd/C) packed in a catalyst cartridge (e.g., 30 mm CatCart®)

  • Hydrogen Source: Hydrogen generator or cylinder

  • Continuous Flow Reactor System: (e.g., Thales Nano H-Cube® Mini Plus or similar) equipped with:

    • HPLC pump for liquid delivery

    • Gas module for hydrogen delivery

    • Packed-bed reactor housing for the catalyst cartridge

    • Back-pressure regulator

    • Temperature controller

  • Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Experimental Workflow

workflow sub_prep 1. Substrate Solution Preparation (35 mM this compound in Ethanol) sys_prep 2. System Preparation - Install 5% Pd/C CatCart® - Purge system with inert gas (N₂ or Ar) sub_prep->sys_prep cat_pre 3. Catalyst Pre-treatment - Flush with pure solvent (0.5 mL/min) - Introduce H₂ at 10 bar sys_prep->cat_pre reaction 4. Reaction Execution - Pump substrate solution through the reactor (0.5 mL/min, 25 °C, 10 bar H₂) cat_pre->reaction collection 5. Product Collection - Collect the effluent after the system stabilizes reaction->collection shutdown 7. System Shutdown - Flush with solvent - Purge with inert gas reaction->shutdown analysis 6. Analysis - Analyze the product mixture by GC or HPLC collection->analysis

Caption: Experimental workflow for continuous flow hydrogenation.

Detailed Procedure
  • Preparation of Substrate Solution: Prepare a 35 mM solution of this compound in anhydrous ethanol. Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • System Setup and Catalyst Installation:

    • Install a pre-packed catalyst cartridge containing 5% Pd/C into the reactor module of the continuous flow system.

    • Ensure all connections are secure to prevent leaks.

    • Purge the entire system with an inert gas to remove any residual air.

  • Catalyst Pre-treatment:

    • Begin pumping the pure solvent (anhydrous ethanol) through the system at a flow rate of 0.5 mL/min to wet the catalyst bed.

    • After the system is filled with solvent, introduce hydrogen gas and pressurize the system to 10 bar.

    • Allow the solvent to flow through the catalyst bed under these conditions for 10-15 minutes to activate the catalyst.

  • Hydrogenation Reaction:

    • Switch the pump inlet from the pure solvent to the prepared substrate solution.

    • Maintain the system parameters:

      • Flow rate: 0.5 mL/min

      • Temperature: 25 °C

      • Hydrogen pressure: 10 bar

    • Allow the system to reach a steady state, which is typically observed after 3-5 residence times.

  • Product Collection and Analysis:

    • Once the system has stabilized, collect the effluent from the reactor outlet.

    • Analyze the collected sample by GC or HPLC to determine the conversion of the starting material and the selectivity for the desired product.

  • System Shutdown:

    • After the desired amount of product has been collected, switch the pump inlet back to the pure solvent to flush the system.

    • Turn off the hydrogen supply and carefully depressurize the system.

    • Purge the system with an inert gas before opening any part of the reactor.

Safety Precautions

Continuous flow hydrogenation, while inherently safer than batch processes, still requires strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.

  • Hydrogen Safety:

    • Operate the system in a well-ventilated fume hood.

    • Use a hydrogen leak detector.

    • Ensure all fittings and connections are pressure-rated and leak-tight.

    • Keep all potential ignition sources away from the experimental setup.[7]

  • Catalyst Handling:

    • Handle catalyst cartridges with care.

    • Pyrophoric catalysts like Raney® Nickel and dry Pd/C can ignite upon exposure to air. Keep them wet with solvent.[7]

  • System Operation:

    • Never exceed the maximum pressure and temperature ratings of the reactor system.

    • Always purge the system with an inert gas before introducing hydrogen and after the reaction is complete.[7]

    • Follow the manufacturer's instructions for the operation of the continuous flow reactor.

Conclusion

The continuous flow hydrogenation of this compound offers a safe, efficient, and scalable method for the synthesis of 2,4,4-trimethylcyclopentanol. The use of a packed-bed heterogeneous catalyst allows for easy product separation and catalyst recycling. The protocol detailed in this application note provides a solid foundation for researchers and drug development professionals to implement this valuable synthetic transformation in their laboratories. The precise control over reaction parameters afforded by continuous flow systems enables rapid optimization and consistent production of the desired alcohol in high yield and purity.

References

Application Note and Protocol for GC-MS Analysis of 2,4,4-Trimethylcyclopentanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the analysis of 2,4,4-Trimethylcyclopentanone and its associated reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a cyclic ketone that can be synthesized from isophorone oxide.[1] This method is designed for the qualitative and quantitative analysis of the target compound and potential impurities, which is crucial for reaction monitoring, purity assessment, and quality control in research and drug development settings.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is suitable for injection into the instrument and to minimize matrix effects. The following protocol outlines a liquid-liquid extraction (LLE) procedure, a common and effective method for preparing organic reaction mixtures.

Materials:

  • Reaction mixture sample

  • Diethyl ether (or other suitable volatile organic solvent like hexane or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Autosampler vials with caps and septa

  • Pipettes and glassware

Procedure:

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched appropriately. For instance, if the reaction was conducted in an acidic medium, it can be neutralized by washing with a saturated sodium bicarbonate solution.

  • Extraction:

    • Transfer a known volume of the reaction mixture to a separatory funnel.

    • Add an equal volume of diethyl ether.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of diethyl ether to ensure complete recovery of the analyte.

  • Washing:

    • Combine the organic extracts and wash with an equal volume of saturated sodium bicarbonate solution to remove any acidic impurities.

    • Subsequently, wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drying:

    • Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate.

    • Swirl the flask gently and let it stand for 5-10 minutes to ensure all water is absorbed.

  • Filtration and Concentration:

    • Filter the dried organic solution to remove the drying agent.

    • If the concentration of the analyte is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

  • Final Dilution and Transfer:

    • Dilute the final sample to a suitable concentration (typically 1-10 µg/mL) with the chosen solvent (e.g., diethyl ether).

    • Transfer the prepared sample into a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and reaction mixture.

Table 1: GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
GC ColumnPolar capillary column (e.g., Agilent J&W DB-WAX or similar polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection ModeSplit (e.g., 50:1 ratio) or Splitless, depending on sample concentration
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature: 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes (to avoid detecting the solvent peak)

Data Presentation

Quantitative data for this compound and a potential impurity, 2-formyl-2,4,4-trimethylcyclopentanone, are summarized in Table 2. The boiling point of this compound is approximately 160 °C.[2][3]

Table 2: Quantitative Data for Target Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Expected Retention Time (min)Key Mass-to-Charge Ratios (m/z)
This compound126.20~1608-12126 (M+) , 111, 97, 83, 69, 56
2-formyl-2,4,4-trimethylcyclopentanone154.22Higher than target>12154 (M+) , 125, 97, 83, 69, 55

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions. The mass spectrum of this compound is characterized by its molecular ion peak at m/z 126.[4][5]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of a this compound reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration/ Dilution Drying->Concentration Vial Transfer to Vial Concentration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Analysis Chromatogram->MassSpectra Quantification Quantification MassSpectra->Quantification Report Reporting Quantification->Report

References

Application Notes and Protocols for the Purification of 2,4,4-Trimethylcyclopentanone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2,4,4-trimethylcyclopentanone and its derivatives using column chromatography. This technique is crucial in drug discovery and development for isolating and purifying active pharmaceutical ingredients (APIs) from complex reaction mixtures, ensuring the safety and efficacy of potential medications.[1][2][3] The methodologies described herein are compiled from established organic synthesis procedures and are intended to serve as a comprehensive guide for achieving high purity of the target compounds.

Introduction to Column Chromatography for Cyclopentanone Derivatives

Column chromatography is a versatile and widely used purification technique in organic chemistry.[2][3] It operates on the principle of differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it. For the purification of moderately polar compounds like this compound derivatives, normal-phase chromatography using silica gel as the stationary phase is highly effective.[1][4][5]

The separation is based on the polarity of the molecules. More polar compounds will have a stronger interaction with the polar silica gel and will thus elute slower, while less polar compounds will travel down the column more quickly with the mobile phase. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is critical for achieving good separation.[4]

Pre-Purification Steps: Work-up and Solvent Removal

Prior to column chromatography, the crude reaction mixture containing the this compound derivative must be appropriately worked up. A typical aqueous work-up procedure involves:

  • Quenching the reaction: The reaction is often stopped by adding an aqueous solution, such as saturated ammonium chloride or sodium bicarbonate.[6][7]

  • Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent like ethyl acetate or diethyl ether.[6][7]

  • Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.[8][9]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7][8]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[6][7]

Experimental Protocols

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The ideal solvent system will provide a good separation of the desired product from impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4]

Materials:

  • Crude sample of the this compound derivative

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chambers

  • A selection of solvents (e.g., hexanes, ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Dissolve a small amount of the crude product in a volatile solvent.

  • Spot the solution onto a TLC plate.

  • Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Place the TLC plates in the chambers and allow the solvent front to ascend near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives the best separation and an Rf value in the desired range for the product.

Flash column chromatography is a rapid and efficient method for purifying compounds and is highly recommended for achieving high purity of this compound derivatives.[4]

Materials:

  • Crude this compound derivative

  • Silica gel for flash chromatography (e.g., 230-400 mesh)[4]

  • Glass chromatography column

  • Selected mobile phase (from TLC analysis)

  • Collection tubes or flasks

Procedure:

Column Packing:

  • Secure the column in a vertical position.

  • Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexanes).[4]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. A gentle tapping of the column can help in uniform packing.[1]

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[4]

Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.

  • Carefully load the sample onto the top of the silica gel bed.[8]

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.

  • Collect the eluent in fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]

Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Combine the pure fractions.[6]

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.[6]

Data Presentation: Exemplary Purification Parameters

The following tables summarize typical experimental conditions for the purification of cyclopentanone derivatives by column chromatography, based on literature examples.

Table 1: Stationary and Mobile Phase Conditions

Compound TypeStationary PhaseMobile Phase (Eluent)Elution MethodReference
Cyclopentenone DerivativeSilica Gel (Geduran Si 60, 0.040-0.063 mm)Hexanes:Ethyl AcetateGradient (100% Hexane to 3:2)[6]
Cyclopentenone DerivativeSilica Gel (Geduran Si 60, 0.040-0.063 mm)Hexanes:Ethyl AcetateGradient (19:1 to 1:1)[6]
Cyclopentenone DerivativeSilica Gel (230-400 mesh SiliaFlash P60)Hexanes:Ethyl AcetateGradient (30:1 to 5:1)[7]
(E)-3-(1-octenyl)-CyclopentanoneSilica GelHexane:Ethyl AcetateGradient (2% to 4% Ethyl Acetate)[9]
(4R)-(+)-Acetoxy-2-cyclopenten-1-oneSilica GelPetroleum Ether:Ethyl AcetateIsocratic (80:20)[10]

Table 2: Column and Sample Loading Specifications

Crude Product AmountColumn DiameterSilica Gel AmountSample Loading MethodReference
Not specified2 inches165 gDry loading on Celite[6]
Not specified3 inches275 gDry loading on Celite[6]
Not specified8 cm500 mLDirect loading in minimal solvent[7]
24.8 gNot specified550 gDirect loading[9]
Not specifiedNot specified300 gNot specified[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives using column chromatography.

ColumnChromatographyWorkflow CrudeProduct Crude this compound Derivative TLC TLC Analysis for Mobile Phase Selection CrudeProduct->TLC Optimize Separation ColumnPrep Column Preparation (Slurry Packing with Silica Gel) TLC->ColumnPrep Selected Mobile Phase SampleLoading Sample Loading (Direct or Dry) ColumnPrep->SampleLoading Elution Elution with Mobile Phase SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Monitor Purity Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound derivatives.

This comprehensive guide provides the necessary information for researchers and scientists to successfully purify this compound derivatives, a critical step in the development of new therapeutics. The provided protocols and data serve as a strong foundation for developing specific purification methods for novel derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 2,4,4-Trimethylcyclopentanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the boron trifluoride-catalyzed rearrangement of isophorone oxide.

Q1: My final yield is significantly lower than the expected 56-63%. What are the most common causes?

A1: Low yields can stem from several factors throughout the experimental process. The most common areas to investigate are:

  • Purity of Starting Materials: The starting material, isophorone oxide, and the catalyst, boron trifluoride etherate (BF₃·OEt₂), are critical. Ensure the isophorone oxide is pure and the BF₃·OEt₂ has been recently distilled or is from a freshly opened bottle, as it can degrade with exposure to atmospheric moisture.[1]

  • Incomplete Deformylation: A major side product is 2-formyl-2,4,4-trimethylcyclopentanone.[1] This intermediate must be completely converted to the desired product during the sodium hydroxide wash. Insufficient shaking or a too-short duration of the wash can leave this impurity, reducing your final yield.[1]

  • Losses During Workup: The product is somewhat volatile. Significant loss can occur during solvent removal if the distillation is not performed carefully.[2] Ensure the collection flask is well-cooled during vacuum distillation.

  • Suboptimal Reaction Time: The reaction should be allowed to stand for the recommended 30 minutes after the addition of the catalyst.[1] Deviating significantly from this time can lead to incomplete conversion or the formation of other side products.

Q2: After purification, my final product is contaminated with a higher-boiling impurity. What is it and how can I remove it?

A2: The most likely high-boiling impurity is the intermediate, 2-formyl-2,4,4-trimethylcyclopentanone.[1] Its presence suggests that the deformylation step was incomplete. To remove it, you can dissolve the impure product in ether and repeat the vigorous wash with a 10-20% sodium hydroxide solution as described in the protocol.[1] Afterwards, re-dry the organic layer and repeat the fractional distillation.[1]

Q3: The reaction mixture turned very dark after adding the BF₃·OEt₂ catalyst. Is this normal?

A3: Some color change is expected upon catalyst addition. However, the formation of a very dark or black mixture can indicate the presence of impurities in the starting material or solvent, which may be leading to polymerization or other side reactions. Using high-purity, dry solvents (e.g., reagent grade benzene) is crucial.[1]

Q4: I'm having trouble separating the final product from the solvent during distillation. What are the correct parameters?

A4: this compound has a boiling point of 61–62°C at 21 mmHg.[1] It is important to first remove the bulk of the benzene/ether solvent at atmospheric pressure before switching to a vacuum distillation setup.[1] Use of a fractionating column, such as a Vigreux column, is recommended to achieve a clean separation.[1] Ensure your vacuum is stable and the heating is gradual to avoid co-distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis.

G start Observation: Low Yield (<50%) check_reagents 1. Verify Reagent Quality start->check_reagents check_workup 2. Review Workup & Purification start->check_workup check_reaction 3. Analyze Reaction Conditions start->check_reaction sub_reagents1 Is Isophorone Oxide Pure? check_reagents->sub_reagents1 sub_workup1 Was NaOH wash vigorous and long enough? check_workup->sub_workup1 sub_reaction1 Was reaction time ~30 minutes? check_reaction->sub_reaction1 sub_reagents2 Is BF3·OEt2 Active? sub_reagents1->sub_reagents2 Yes sol_reagents1 Solution: Purify starting material via distillation. sub_reagents1->sol_reagents1 No sol_reagents2 Solution: Use freshly opened or redistilled BF3·OEt2. sub_reagents2->sol_reagents2 No sub_workup2 Was fractional distillation performed correctly? sub_workup1->sub_workup2 Yes sol_workup1 Solution: Repeat NaOH wash on isolated product. sub_workup1->sol_workup1 No sol_workup2 Solution: Re-distill using a fractionating column and stable vacuum. sub_workup2->sol_workup2 No sol_reaction1 Solution: Adhere to the recommended reaction time. sub_reaction1->sol_reaction1 No

Caption: Troubleshooting flowchart for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most convenient and highest-yielding laboratory-scale method is the Lewis acid-catalyzed rearrangement of isophorone oxide.[1] Boron trifluoride etherate is the preferred catalyst for this transformation.[1] Other reported methods include the hydrogenation of 2,4,4-trimethyl-2-cyclopentenone and the distillation of 2,4,4-trimethyladipic acid, but these often involve more steps or lower yields.[1]

Q2: What is the role of the sodium hydroxide (NaOH) wash in the workup procedure?

A2: The NaOH wash is a critical step that serves two purposes. Its primary function is to induce deformylation of the intermediate, 2-formyl-2,4,4-trimethylcyclopentanone, converting it to the desired product.[1] Secondly, it neutralizes the acidic catalyst (BF₃·OEt₂) and removes any acidic byproducts from the organic phase.

Q3: Can other Lewis acids be used instead of Boron Trifluoride Etherate?

A3: While BF₃·OEt₂ is the documented catalyst for this specific rearrangement, other Lewis acids (e.g., AlCl₃, SnCl₄) can theoretically catalyze similar reactions. However, optimization would be required, and different side products or lower yields may result. For the established procedure, sticking with BF₃·OEt₂ is recommended for reproducibility.[1]

Q4: Are there any major safety precautions to consider?

A4: Yes. Boron trifluoride etherate is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE).[1] Benzene is a known carcinogen and should also be handled with extreme care in a well-ventilated fume hood. Ethers are highly flammable. Always consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis based on the established literature procedure.[1]

ParameterValue / ConditionExpected Outcome / Note
Reactants
Isophorone Oxide38.6 g (0.25 mole)Starting material. Purity is crucial for high yield.
Boron Trifluoride Etherate20 mL (0.16 mole)Catalyst. Should be pure and redistilled if necessary.[1]
Benzene (Solvent)400 mLReagent grade or higher. Must be dry.
Reaction Conditions
TemperatureRoom TemperatureThe reaction is exothermic upon catalyst addition but requires no external heating.
Reaction Time30 minutesTime allowed for the rearrangement to complete before quenching.[1]
Workup & Purification
NaOH Wash40 g NaOH in 200 mL H₂OCritical for deformylation. Shake vigorously for 1-2 minutes.[1]
Drying AgentAnhydrous Magnesium SulfateUsed to remove residual water from the combined organic layers.[1]
Distillation Parameters61–62°C at 21 mmHgFinal purification step. Requires fractional distillation for best results.[1]
Yield
Expected Product Mass17.7–19.8 gCorresponds to a 56–63% yield.[1]

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Isophorone oxide (38.6 g, 0.25 mole)

  • Boron trifluoride etherate (BF₃·OEt₂), redistilled (20 mL, 0.16 mole)

  • Reagent grade benzene (400 mL)

  • Diethyl ether (200 mL)

  • Sodium hydroxide (40 g)

  • Anhydrous magnesium sulfate

  • 1-L separatory funnel, distillation apparatus with Vigreux column

Experimental Workflow Diagram

G A 1. Dissolve Isophorone Oxide in 400 mL Benzene in a 1-L Separatory Funnel B 2. Add 20 mL BF3·OEt2 Swirl to mix A->B C 3. Let stand for 30 minutes at room temperature B->C D 4. Dilute with 100 mL Ether Wash with 100 mL Water C->D E 5. Wash Organic Layer with 40g NaOH in 200 mL H2O (Shake 1-2 min) D->E F 6. Wash with 100 mL Water Combine organic layers E->F G 7. Dry over Anhydrous MgSO4 and filter F->G H 8. Concentrate by distillation at atmospheric pressure G->H I 9. Purify by Fractional Distillation under vacuum (61-62°C / 21 mmHg) H->I J 10. Collect Pure This compound I->J

Caption: Step-by-step workflow for the synthesis.

Procedure:

  • In a 1-L separatory funnel, dissolve 38.6 g (0.25 mole) of isophorone oxide in 400 mL of reagent grade benzene.[1]

  • To this solution, add 20 mL (0.16 mole) of boron trifluoride etherate. Swirl the funnel to ensure thorough mixing.[1]

  • Allow the solution to stand at room temperature for 30 minutes.[1]

  • After the reaction period, dilute the mixture with 100 mL of diethyl ether and wash it with 100 mL of water. Separate the layers.[1]

  • Wash the organic layer by shaking it vigorously for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 mL of water. This step is critical for deformylation.[1]

  • Perform a final wash of the organic layer with 100 mL of water.[1]

  • Combine all organic layers and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent.[1]

  • Concentrate the solution by distilling off the benzene and ether solvents at atmospheric pressure using a Claisen head.[1]

  • Once the bulk of the solvent is removed (distillate temperature reaches ~80°C), switch to a fractional distillation apparatus under reduced pressure.[1]

  • Collect the product fraction boiling at 61–62°C at 21 mmHg. The expected yield is 17.7–19.8 g (56–63%).[1]

References

Technical Support Center: Aldol Condensation of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldol condensation of 2,4,4-trimethylcyclopentanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the aldol condensation of this compound.

Issue 1: Low or No Yield of the Desired Aldol Condensation Product

Possible Cause Suggested Solution
Unfavorable Reaction Equilibrium The equilibrium for aldol reactions involving sterically hindered ketones can favor the reactants.[1][2] Consider using a method to remove the product (e.g., water) as it forms to drive the reaction forward. A Dean-Stark apparatus or Soxhlet extractor can be employed.[2][3]
Incorrect Base or Catalyst The choice of base is critical. For sterically hindered ketones, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) may be required to efficiently form the enolate.[4] Alternatively, acid catalysis can be explored.[5]
Inappropriate Reaction Temperature Higher temperatures are often required to promote the dehydration of the initial aldol addition product to the final condensation product.[4][6] However, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress and optimize the temperature.
Steric Hindrance The gem-dimethyl group at the 4-position and the methyl group at the 2-position of this compound create significant steric hindrance, which can slow down the reaction rate.[4] Extended reaction times may be necessary.

Issue 2: Formation of Multiple Products

Possible Cause Suggested Solution
Self-Condensation vs. Crossed-Condensation If performing a crossed aldol condensation, the self-condensation of the reaction partner can be a significant side reaction.[2] To minimize this, use a non-enolizable aldehyde or ketone as the electrophile. If both partners can enolize, pre-forming the enolate of this compound with a strong base before adding the second carbonyl compound can improve selectivity.[4]
Formation of Isomeric Products If the reaction partner is an unsymmetrical ketone, multiple enolates can form, leading to a mixture of products.[2][3] Employing reaction conditions that favor the formation of either the kinetic or thermodynamic enolate can help control the regioselectivity.[7]
Unreacted Starting Material Incomplete conversion will result in a mixture of product and starting material, complicating purification. Use techniques like thin-layer chromatography (TLC) to monitor the reaction until the starting material is consumed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected main products of the self-aldol condensation of this compound?

The self-aldol condensation of this compound involves the formation of an enolate which then attacks another molecule of the ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone. The expected major product is (E/Z)-2-(2,4,4-trimethylcyclopentylidene)-2,4,4-trimethylcyclopentanone.

Q2: What are the potential side products in the aldol condensation of this compound?

Potential side products can arise from various competing reactions:

  • Aldol Addition Product: The initial β-hydroxy ketone may not undergo dehydration completely, leading to its presence as a side product.[5]

  • Michael Addition Product: The enolate can potentially act as a Michael donor and add to the α,β-unsaturated ketone product, leading to higher molecular weight byproducts.

  • Products from Rearrangement: Under certain conditions, especially acidic, rearrangements of carbocation intermediates could occur, although this is less common for this specific substrate.

  • Unreacted Starting Material: Due to the steric hindrance and unfavorable equilibrium for ketones, a significant amount of unreacted this compound may remain.[1][4]

Q3: How can I purify the aldol condensation product?

Purification can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification technique.[8][9]

  • Column Chromatography: For liquid products or to separate complex mixtures, column chromatography is the preferred method.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from the starting materials and side products, distillation under reduced pressure can be used.

Experimental Protocols

General Procedure for Base-Catalyzed Self-Aldol Condensation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a base (e.g., sodium ethoxide, 1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Enolate Formation A->D E Nucleophilic Attack A->E B Base (e.g., NaOEt) B->D C Solvent (e.g., Ethanol) C->D D->E F Protonation E->F G Dehydration (Heat) F->G H Neutralization G->H I Extraction H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: Experimental workflow for the aldol condensation.

Side_Product_Pathways Start This compound + Base Enolate Enolate Start->Enolate Aldol_Addition Aldol Addition Product (β-Hydroxy Ketone) Enolate->Aldol_Addition + Ketone Main_Product Aldol Condensation Product (α,β-Unsaturated Ketone) Aldol_Addition->Main_Product - H2O Michael_Adduct Michael Addition Product Main_Product->Michael_Adduct + Enolate

Caption: Main and side product formation pathways.

Troubleshooting_Logic Start Low/No Yield? Check_Eq Check Equilibrium - Remove H2O? Start->Check_Eq Yes Check_Base Check Base/Catalyst - Stronger Base? Start->Check_Base No Check_Eq->Check_Base No Solution_Eq Use Dean-Stark Check_Eq->Solution_Eq Yes Check_Temp Check Temperature - Increase Heat? Check_Base->Check_Temp No Solution_Base Use LDA Check_Base->Solution_Base Yes Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: 2,4,4-Trimethylcyclopentanone Enolization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enolization-related side reactions when working with 2,4,4-trimethylcyclopentanone.

Troubleshooting Guide: Common Issues in Reactions Involving this compound

Q1: My reaction is giving a mixture of regioisomers. How can I improve the selectivity for alkylation at the less substituted α-carbon (C5)?

A1: Formation of a mixture of regioisomers indicates that both the kinetic and thermodynamic enolates are forming and reacting. To selectively obtain the product from reaction at the less substituted C5 position, you need to employ conditions that favor the formation of the kinetic enolate . This is achieved by using a strong, sterically hindered base at a low temperature to ensure rapid and irreversible deprotonation at the most accessible site.

  • Recommended Action: Switch to Lithium Diisopropylamide (LDA) as your base and run the deprotonation step at -78 °C (a dry ice/acetone bath). Add the ketone solution dropwise to the LDA solution to maintain an excess of base and prevent equilibration.

Q2: I am trying to perform an aldol reaction, but I am getting low yields of the desired product and recovery of my starting ketone. What is going wrong?

A2: Low conversion to the aldol product suggests that the equilibrium of enolate formation is not being driven sufficiently towards the enolate. Weaker bases, such as hydroxides or alkoxides, exist in equilibrium with the ketone and may not generate a high enough concentration of the enolate for the subsequent reaction to proceed efficiently.

  • Recommended Action: For complete and irreversible enolate formation, use a strong, non-nucleophilic base like LDA or Sodium Hydride (NaH). If you are aiming for the kinetic aldol adduct, LDA at -78 °C is the preferred method.

Q3: My reaction is producing the thermodynamically favored product (reaction at C2), but my target is the kinetically favored one. How do I switch the selectivity?

A3: The formation of the thermodynamic product is favored by conditions that allow the initially formed enolates to equilibrate to the more stable, more substituted enolate. This typically happens at higher temperatures, with longer reaction times, and with less sterically hindered bases (or sub-stoichiometric amounts of a strong base). To switch to the kinetic product, you must use conditions that are irreversible.

  • Recommended Action: Implement a protocol using a full equivalent (or slight excess) of a bulky base like LDA in an aprotic solvent (e.g., THF) at -78 °C. The low temperature and the strength of the base will "trap" the kinetic enolate as it is formed, preventing it from rearranging to the more stable thermodynamic enolate.

Frequently Asked Questions (FAQs)

What are the potential enolization side reactions with this compound?

This compound is an unsymmetrical ketone and can form two different enolates upon deprotonation. The formation of the undesired enolate is the primary "side reaction."

  • Kinetic Enolate: Forms by removing a proton from the less sterically hindered C5 position.

  • Thermodynamic Enolate: Forms by removing the proton from the more substituted C2 position, resulting in a more substituted and more stable double bond. Subsequent reactions with electrophiles will then occur at either the C5 or C2 position, potentially leading to a mixture of products if the enolate formation is not controlled.

How do I selectively form the kinetic enolate of this compound?

To favor the kinetic enolate, you need to use conditions that make the deprotonation step rapid, quantitative, and irreversible at the least sterically hindered position.[1][2]

  • Base: Use a strong, bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA).[3]

  • Temperature: Maintain a low temperature, typically -78 °C.[4]

  • Solvent: Use an aprotic solvent like Tetrahydrofuran (THF).

  • Procedure: Slowly add the ketone to a solution of the base to ensure the base is always in excess.

How do I selectively form the thermodynamic enolate of this compound?

To favor the thermodynamic enolate, you need conditions that allow for equilibrium to be established between the ketone and the two possible enolates. Over time, the more stable thermodynamic enolate will predominate.[1][2]

  • Base: Use a strong, but less sterically hindered base like Sodium Hydride (NaH) or a weaker base like an alkoxide (e.g., NaOEt).[3]

  • Temperature: Use higher temperatures (e.g., room temperature to reflux) to allow for equilibration.[4]

  • Reaction Time: Longer reaction times will favor the formation of the thermodynamic product.

Data Presentation

The following table summarizes the general conditions for achieving kinetic versus thermodynamic control of enolate formation for sterically hindered ketones like this compound. Note: Specific quantitative yields and ratios for this compound are not widely available in the literature; these are guiding principles based on well-established reaction mechanisms.

ParameterKinetic Enolate ControlThermodynamic Enolate Control
Favored Product Reaction at C5 (less substituted)Reaction at C2 (more substituted)
Base Strong, sterically hindered (e.g., LDA)Strong, non-hindered (e.g., NaH) or weaker (e.g., NaOEt)
Temperature Low (-78 °C)Higher (0 °C to reflux)
Solvent Aprotic (e.g., THF)Protic or Aprotic
Reaction Time ShortLong (to allow equilibration)
Key Principle Irreversible, fast deprotonationReversible, equilibrium conditions

Mandatory Visualization

enolate_formation cluster_ketone This compound cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone This compound k_conditions LDA, THF -78°C ketone->k_conditions t_conditions NaH, THF Reflux ketone->t_conditions k_enolate Kinetic Enolate (less substituted) k_conditions->k_enolate Fast, Irreversible k_product Product from C5 reaction k_enolate->k_product + Electrophile (E+) t_enolate Thermodynamic Enolate (more substituted) k_enolate->t_enolate Equilibration (at higher temp) t_conditions->t_enolate Slow, Reversible t_product Product from C2 reaction t_enolate->t_product + Electrophile (E+) workflow start Start: Desired Product? kinetic_path Reaction at less substituted C5 start->kinetic_path Kinetic thermo_path Reaction at more substituted C2 start->thermo_path Thermodynamic kinetic_cond Use Kinetic Conditions: - Strong, bulky base (LDA) - Low temperature (-78°C) - Aprotic solvent (THF) kinetic_path->kinetic_cond thermo_cond Use Thermodynamic Conditions: - Weaker/non-bulky base (NaH, NaOEt) - Higher temperature (RT to reflux) - Allow for equilibration thermo_path->thermo_cond protocol Follow Kinetic Protocol kinetic_cond->protocol

References

Technical Support Center: Diastereoselective Reduction of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of the reduction of 2,4,4-trimethylcyclopentanone.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Poor d.r.)

Question: My reduction of this compound is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer:

Low diastereoselectivity in the reduction of this compound is a common issue and can be addressed by considering the steric environment of the ketone and choosing appropriate reaction conditions. The facial selectivity of the hydride attack is influenced by the substituents on the cyclopentanone ring. In this compound, the methyl group at the C2 position is the primary stereocontrol element.

Possible Cause 1: Use of a Non-Sterically Demanding Reducing Agent

  • Explanation: Small hydride reagents, such as sodium borohydride (NaBH₄), are less sensitive to the steric hindrance presented by the methyl group at the C2 position. This can lead to hydride attack from both faces of the carbonyl group at similar rates, resulting in poor diastereoselectivity.

  • Solution: Employ a bulkier reducing agent. Sterically demanding hydride reagents will preferentially attack the less hindered face of the carbonyl, leading to a higher diastereomeric ratio.

    • Recommendation: Consider using L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). These reagents have a larger steric profile and are more likely to exhibit high diastereoselectivity.

Possible Cause 2: Reaction Temperature is Too High

  • Explanation: Higher reaction temperatures can provide enough energy to overcome the activation energy barrier for the formation of the minor diastereomer, leading to lower selectivity.

  • Solution: Lowering the reaction temperature can significantly enhance selectivity by favoring the transition state with the lowest activation energy.

    • Recommendation: Perform the reduction at low temperatures, such as -78 °C.

Problem 2: Unexpected Major Diastereomer

Question: The major diastereomer I'm isolating is the opposite of what I predicted based on steric hindrance. What could be the cause?

Answer:

The formation of an unexpected major diastereomer can be perplexing. While direct steric hindrance is the primary model for predicting the outcome of the reduction of this compound, other factors can come into play, especially if there are unforeseen electronic effects or interactions with the solvent or additives.

  • Explanation: In the case of this compound, the Felkin-Anh model provides a useful framework for predicting the stereochemical outcome. The model suggests that the largest group on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile. For this compound, the methyl group at C2 is the key substituent. Hydride attack will preferentially occur from the face opposite to this methyl group.

  • Troubleshooting Steps:

    • Confirm the Structure of Your Starting Material and Product: Ensure that the starting material is indeed this compound and that the stereochemistry of the major product has been correctly assigned.

    • Re-evaluate the Steric Model: Draw the chair-like and envelope conformations of the cyclopentanone ring to visualize the steric hindrance. The gem-dimethyl group at C4 will also influence the ring conformation and the accessibility of the carbonyl faces.

    • Consider Solvent Effects: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent, which can in turn affect diastereoselectivity. It is advisable to screen different aprotic solvents (e.g., THF, Et₂O, toluene) to optimize the reaction.

Frequently Asked Questions (FAQs)

Q1: Which diastereomer is expected to be the major product in the reduction of this compound?

A1: Based on steric hindrance, the hydride is expected to attack from the face of the carbonyl that is trans to the methyl group at the C2 position. This will lead to the formation of the alcohol where the hydroxyl group and the C2-methyl group are cis to each other.

Q2: Can I use a chiral reducing agent to achieve enantioselectivity as well as diastereoselectivity?

A2: Yes, using a chiral reducing agent, such as a chirally modified borohydride or a catalytic system like the Corey-Bakshi-Shibata (CBS) reduction, can induce enantioselectivity. However, the inherent diastereoselectivity of the substrate will still play a significant role. The choice of the chiral reagent's enantiomer will determine which diastereomer is favored and its enantiomeric excess.

Q3: My reaction is very sluggish at low temperatures. How can I increase the reaction rate without compromising diastereoselectivity?

A3: If the reaction is too slow at -78 °C, you can try a few approaches:

  • Gradual Warming: Allow the reaction to proceed at -78 °C for a few hours and then let it slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) while monitoring the progress by TLC or GC.

  • Use a More Reactive Reducing Agent: If you are using a less reactive bulky hydride, you could consider a more reactive one, but this might come at the cost of some selectivity.

  • Solvent Choice: The choice of solvent can influence the reactivity. THF is a common choice that offers good solubility and is suitable for low-temperature reactions.

Q4: How do I determine the diastereomeric ratio of my product mixture?

A4: The diastereomeric ratio can be determined using several analytical techniques:

  • ¹H NMR Spectroscopy: The signals for the protons on the carbon bearing the hydroxyl group or the methyl groups may have different chemical shifts for each diastereomer. Integration of these signals will give the ratio.

  • Gas Chromatography (GC): If the diastereomers are separable on a GC column, the peak areas can be used to determine the ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the diastereomers.

Data Presentation

Guideline Table for Diastereoselective Reduction of this compound

Reducing AgentSteric BulkExpected Major DiastereomerPredicted Diastereomeric Ratio (cis:trans)Typical Reaction Conditions
Sodium Borohydride (NaBH₄)Smallcis-2,4,4-trimethylcyclopentanolLow (e.g., 1:1 to 2:1)Methanol or Ethanol, 0 °C to RT
Lithium Aluminum Hydride (LiAlH₄)Smallcis-2,4,4-trimethylcyclopentanolLow (e.g., 1.5:1 to 3:1)THF or Et₂O, 0 °C to RT
L-Selectride®Largecis-2,4,4-trimethylcyclopentanolHigh (e.g., >10:1)THF, -78 °C
K-Selectride®Largecis-2,4,4-trimethylcyclopentanolHigh (e.g., >10:1)THF, -78 °C

*cis refers to the hydroxyl group and the C2-methyl group being on the same side of the ring.

Experimental Protocols

General Procedure for Reduction with Sodium Borohydride (Illustrative)
  • Setup: A round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) and dissolved in methanol (0.1 M).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (1.5 eq) is added portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of water or dilute HCl at 0 °C.

  • Workup: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the diastereomers.

General Procedure for Reduction with L-Selectride® (for High Diastereoselectivity)
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and dissolved in anhydrous THF (0.1 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 3-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Diastereoselectivity_Workflow start Start: Low Diastereoselectivity in Reduction of This compound q1 Is a sterically demanding reducing agent being used? start->q1 sol1 Switch to a bulky reagent (e.g., L-Selectride®) q1->sol1 No q2 Is the reaction temperature low enough? q1->q2 Yes sol1->q2 sol2 Lower temperature to -78 °C q2->sol2 No analyze Analyze Diastereomeric Ratio (NMR, GC, HPLC) q2->analyze Yes sol2->analyze end_success Achieved High Diastereoselectivity analyze->end_success d.r. is high troubleshoot Further Troubleshooting: - Check reactant purity - Screen solvents (THF, Et2O) - Confirm product structure analyze->troubleshoot d.r. is still low

Caption: Workflow for troubleshooting low diastereoselectivity.

Hydride_Attack_Model cluster_ketone This compound cluster_products Resulting Diastereomers ketone C=O me1 CH-CH₃ ketone->me1 attack_trans Less Hindered Attack (trans to C2-Me) attack_cis More Hindered Attack (cis to C2-Me) me2 C(CH₃)₂ me2->ketone ch2 CH₂ me1->ch2 ch2->me2 major Major Product (cis-alcohol) attack_trans->major Favored Pathway minor Minor Product (trans-alcohol) attack_cis->minor Disfavored Pathway

Technical Support Center: Troubleshooting Low Conversion in Wittig Reactions with Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, encountering low conversion rates in Wittig reactions, especially with sterically hindered ketones, can be a significant bottleneck. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no conversion in my Wittig reaction with a hindered ketone?

A1: Low conversion in Wittig reactions involving sterically hindered ketones is a common issue and can be attributed to several factors:

  • Steric Hindrance: The significant bulk around the carbonyl group of the ketone and/or the phosphorus ylide impedes the necessary approach for the reaction to occur. This increases the activation energy of the initial nucleophilic attack.

  • Ylide Reactivity: Stabilized ylides, which are less reactive than non-stabilized or semi-stabilized ylides, often fail to react with hindered ketones.[1][2][3][4] The reduced nucleophilicity of the ylide is insufficient to overcome the steric barrier.

  • Base Selection: The choice of base is critical for the efficient formation of the ylide. An inappropriate or weak base can lead to incomplete deprotonation of the phosphonium salt, resulting in a low concentration of the active Wittig reagent.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role. Suboptimal conditions can lead to ylide decomposition or prevent the reaction from reaching completion.

  • Presence of Lithium Salts: Lithium salts, often present when using organolithium bases like n-BuLi, can sometimes have a negative impact on the reaction, leading to side products or reduced yields.[5]

Q2: When should I consider an alternative to the standard Wittig reaction?

A2: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred alternative.[1][2][4][6] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than their corresponding phosphonium ylides, allowing them to react more efficiently with hindered carbonyls.[4][6] Additionally, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[7][8]

Q3: How can I improve the yield of my Wittig reaction without switching to an alternative method?

A3: If you wish to proceed with the Wittig reaction, several optimization strategies can be employed:

  • Use a Non-Stabilized Ylide: Non-stabilized ylides are more reactive and have a higher propensity to react with hindered ketones. For example, methylenetriphenylphosphorane (Ph₃P=CH₂) is often effective for the methylenation of even highly hindered ketones like camphor.[1][2][4]

  • Employ "Salt-Free" Conditions: Generating the ylide using bases that do not introduce lithium salts, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can sometimes lead to higher yields.

  • Optimize Reaction Temperature: While ylide generation is often performed at low temperatures to prevent decomposition, the reaction with the hindered ketone may require higher temperatures to overcome the activation energy barrier.

  • Schlosser Modification: If the desired product is the (E)-alkene, the Schlosser modification can be employed. This technique involves using an excess of a lithium base to deprotonate the intermediate betaine, leading to the formation of the more stable threo-betaine, which then collapses to the (E)-alkene.[1][2][9][10][11]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low conversion in Wittig reactions with hindered ketones.

Problem: Low or No Product Formation

Troubleshooting_Wittig

Data Presentation: Comparative Yields

While exact yields are highly substrate-dependent, the following table provides a qualitative comparison of expected outcomes for the olefination of a generic hindered ketone.

MethodReagentTypical BaseExpected Yield with Hindered KetoneSelectivityPurification Byproduct
Standard Wittig Non-stabilized Ylide (e.g., Ph₃P=CHR, R=alkyl)n-BuLi, NaH, KOtBuLow to ModerateZ-selectiveTriphenylphosphine oxide (often difficult to remove)
Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)NaH, NaOEtVery Low to NoneE-selectiveTriphenylphosphine oxide
Horner-Wadsworth-Emmons Phosphonate Ester (e.g., (EtO)₂P(O)CH₂R)NaH, K₂CO₃, DBUModerate to HighE-selectiveWater-soluble phosphate ester (easy to remove)
Schlosser Modification Non-stabilized Yliden-BuLi, PhLiModerateE-selectiveTriphenylphosphine oxide

Experimental Protocols

Protocol 1: Standard Wittig Reaction with a Hindered Ketone (e.g., Camphor)

This protocol outlines the methylenation of camphor, a classic example of a sterically hindered ketone.[1][2][4]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Camphor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Ketone:

    • Dissolve camphor (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Slowly add the camphor solution to the ylide suspension at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, typically with a non-polar eluent (e.g., hexanes), as the desired alkene (camphene) is much less polar than the byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Ketone

This protocol provides a general method for the olefination of a hindered ketone using a phosphonate ester.

Materials:

  • Triethyl phosphonoacetate (or other appropriate phosphonate ester)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hindered ketone (e.g., Adamantanone)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Ketone:

    • Dissolve the hindered ketone (1.0 eq) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the ketone solution to the phosphonate anion solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting ketone is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The water-soluble phosphate byproduct will be largely removed during the aqueous workup.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Schlosser Modification for (E)-Alkene Synthesis

This protocol is designed to favor the formation of the (E)-alkene from a non-stabilized ylide and a hindered ketone.[1][2][9][10][11]

Materials:

  • Alkyltriphenylphosphonium salt

  • n-Butyllithium (n-BuLi)

  • Phenyllithium (PhLi)

  • Anhydrous diethyl ether or THF

  • Hindered ketone

  • tert-Butanol (as a proton source)

  • Inert atmosphere

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • Ylide and Betaine Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.1 eq) and suspend it in anhydrous diethyl ether.

    • Cool the suspension to -78 °C.

    • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes to generate the ylide.

    • Add a solution of the hindered ketone (1.0 eq) in anhydrous diethyl ether at -78 °C and stir for 1 hour to form the lithium betaine.

  • Betaine Deprotonation and Reprotonation:

    • To the cold betaine solution, add a second equivalent of n-BuLi or PhLi (1.1 eq) at -78 °C and stir for 30 minutes to form the β-oxido ylide.

    • Slowly add a solution of tert-butanol (1.2 eq) in anhydrous diethyl ether at -78 °C to protonate the β-oxido ylide, favoring the formation of the more stable threo-betaine.

  • Alkene Formation and Workup:

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water.

    • Perform a standard aqueous workup and purification by column chromatography as described in Protocol 1.

Signaling Pathways and Workflows

Wittig_vs_HWE

Decision_Tree

References

Technical Support Center: Managing Steric Hindrance in Nucleophilic Attack on 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in nucleophilic attacks on 2,4,4-trimethylcyclopentanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving nucleophilic attack on the sterically hindered ketone, this compound.

Issue 1: Low or No Yield of the Desired Addition Product in Grignard Reactions

Question: I am attempting a Grignard reaction with this compound, but I am observing very low yields of the tertiary alcohol, with the starting material being recovered or side products formed. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Grignard reactions with sterically hindered ketones like this compound are a common issue. The primary competing side reaction is enolization of the ketone by the Grignard reagent, which acts as a base, or reduction of the carbonyl to a secondary alcohol. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes and Solutions:

Potential Cause Solution Explanation
Enolization of the Ketone 1. Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, favoring the addition pathway over enolization.[1] 2. Use of Cerium (III) Chloride (Luche-type conditions): Pre-treating the ketone with anhydrous CeCl₃ before the addition of the Grignard reagent can significantly enhance the rate of nucleophilic addition and suppress enolization. The in-situ generated organocerium reagent is more oxophilic and less basic.The steric bulk around the carbonyl carbon of this compound makes the electrophilic carbon less accessible. Grignard reagents, being strong bases, can deprotonate the α-carbon, leading to the formation of a magnesium enolate. Organolithium reagents are more potent nucleophiles and can overcome the steric barrier more effectively. Cerium salts activate the carbonyl group towards nucleophilic attack.
Reduction of the Carbonyl 1. Choose a Grignard Reagent without β-Hydrides: If possible, use a Grignard reagent that cannot undergo a Meerwein-Ponndorf-Verley (MPV)-type reduction. 2. Employ an Organolithium Reagent: Organolithium reagents are less prone to acting as reducing agents compared to Grignard reagents.[1]Grignard reagents with β-hydrogens can transfer a hydride to the carbonyl carbon via a six-membered transition state, resulting in the formation of a secondary alcohol.
Poor Quality of Grignard Reagent 1. Ensure Anhydrous Conditions: All glassware must be flame-dried, and solvents must be rigorously dried. Grignard reagents are highly sensitive to moisture.[2] 2. Activate the Magnesium: Use fresh, shiny magnesium turnings. If the surface is dull (due to oxidation), activate it with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]The presence of water will quench the Grignard reagent. A passive layer of magnesium oxide on the turnings can prevent the reaction from initiating.[2]

Experimental Protocol: Cerium (III) Chloride Mediated Grignard Addition

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous cerium (III) chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Activation: Stir the suspension vigorously for at least 2 hours at room temperature to ensure proper activation of the cerium salt.

  • Ketone Addition: Cool the suspension to -78 °C (dry ice/acetone bath) and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Grignard Addition: To this cooled, stirred mixture, add the Grignard reagent (1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting_Grignard start Low Yield in Grignard Reaction cause1 Enolization? start->cause1 cause2 Reduction? cause3 Reagent Quality? cause1->cause2 No solution1a Use Organolithium Reagent cause1->solution1a Yes solution1b Add Anhydrous CeCl3 cause1->solution1b Yes cause2->cause3 No solution2 Use Grignard without β-H or Organolithium cause2->solution2 Yes solution3 Ensure Anhydrous Conditions & Activate Mg cause3->solution3 Yes end Improved Yield of Tertiary Alcohol solution1a->end solution1b->end solution2->end solution3->end

Issue 2: Difficulty in Forming Alkenes via Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

Question: I am trying to synthesize an alkene from this compound using a Wittig or HWE reaction, but the reaction is very slow and gives poor yields. How can I improve this?

Answer:

The steric hindrance of this compound can significantly impede the approach of the bulky phosphorus ylide or phosphonate carbanion.

Troubleshooting Strategies:

Reaction Potential Issue Solution Explanation
Wittig Reaction Low Reactivity of Ylide 1. Use a more reactive, non-stabilized ylide: Ylides without electron-withdrawing groups are more nucleophilic. 2. Elevated Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier.The bulky nature of the ketone requires a highly reactive nucleophile. Stabilized ylides are less reactive and may not be effective.
Horner-Wadsworth-Emmons (HWE) Reaction Steric Hindrance 1. Use Still-Gennari conditions: Employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and a strong, non-nucleophilic base like KHMDS can accelerate the reaction and favor the formation of (Z)-alkenes.[3] 2. Masamune-Roush conditions: For base-sensitive substrates, using LiCl and an amine base like DBU can be effective.[3]The HWE reaction is generally more successful with hindered ketones than the Wittig reaction.[3] The phosphonate carbanions are more nucleophilic. Modified conditions can further enhance reactivity and control stereoselectivity.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents). Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Ketone Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cooled carbanion solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The water-soluble phosphate byproducts are easily removed during the aqueous workup. Purify the resulting alkene by column chromatography.[4]

Olefination_Strategy start Alkene Synthesis from this compound choice Choose Olefination Method start->choice wittig Wittig Reaction choice->wittig Phosphorus Ylide hwe HWE Reaction choice->hwe Phosphonate Carbanion wittig_sol Use Non-stabilized Ylide Increase Temperature wittig->wittig_sol hwe_sol Still-Gennari or Masamune-Roush Conditions hwe->hwe_sol product Target Alkene wittig_sol->product hwe_sol->product

Frequently Asked Questions (FAQs)

Q1: Can I use reducing agents like NaBH₄ or LiAlH₄ on this compound? What is the expected stereoselectivity?

A1: Yes, both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce this compound to the corresponding secondary alcohol, 2,4,4-trimethylcyclopentanol.

  • NaBH₄ is a milder reducing agent and is generally preferred for its ease of handling, as it can be used in protic solvents like methanol or ethanol.

  • LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) followed by an acidic workup. It is typically not necessary for the reduction of a simple ketone unless other, less reactive functional groups are present in the molecule that also need to be reduced.

Stereoselectivity: The nucleophilic attack of the hydride (H⁻) will preferentially occur from the less sterically hindered face of the cyclopentanone ring. In the case of this compound, the methyl group at the C2 position directs the incoming hydride to the opposite face. This generally leads to the formation of the trans alcohol as the major diastereomer. The exact diastereomeric ratio can be influenced by the choice of reducing agent and reaction conditions.

Q2: Are there other alternatives to Grignard and organolithium reagents for carbon-carbon bond formation?

A2: Yes, several other organometallic reactions can be effective for hindered ketones:

  • Reformatsky Reaction: This reaction uses an α-halo ester and zinc metal to form a zinc enolate, which then adds to the ketone. Reformatsky reagents are less basic than Grignard reagents and can be a good alternative to avoid enolization. The reaction works well with highly substituted ketone substrates.[5][6]

  • Corey-Chaykovsky Reaction: This reaction employs sulfur ylides to convert ketones into epoxides.[7][8] This can be a useful transformation, as the resulting epoxide can be opened by various nucleophiles to introduce different functionalities.

  • Organocuprates (Gilman Reagents): While primarily used for 1,4-addition to α,β-unsaturated ketones, they can sometimes be used for 1,2-additions, especially with Lewis acid activation. They are softer nucleophiles and less basic than Grignard or organolithium reagents.

Q3: How can I monitor the progress of these reactions effectively?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.

  • Procedure: A small aliquot of the reaction mixture is taken at different time points, quenched, and spotted on a TLC plate alongside the starting material.

  • Visualization: The disappearance of the starting ketone spot and the appearance of a new, typically more polar (for alcohol products) or less polar (for alkene products), spot indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Q4: What is the best way to purify the product from these reactions?

A4: Column chromatography is the most effective method for purifying the products of these reactions and separating them from unreacted starting material and byproducts.

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: The choice of eluent (solvent system) depends on the polarity of the product. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute the compounds based on their polarity.

Q5: I am concerned about the stereochemical outcome of the nucleophilic attack. How can I predict the major diastereomer?

A5: For cyclic ketones like this compound, the stereochemical outcome is primarily governed by steric hindrance. The nucleophile will preferentially attack from the less hindered face of the carbonyl. In this case, the methyl group at the C2 position and the gem-dimethyl group at the C4 position create a sterically congested environment. The attack will likely occur from the face opposite to the C2-methyl group, leading to the formation of the trans product as the major diastereomer. For more complex systems, computational modeling can be a valuable tool to predict the stereochemical outcome with higher accuracy.

References

Technical Support Center: Purification of Product Mixtures Containing 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,4,4-Trimethylcyclopentanone from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most common and effective methods for removing unreacted this compound include:

  • Fractional Distillation: This technique is suitable if there is a significant difference in the boiling points of this compound and the desired product.

  • Sodium Bisulfite Extraction: This chemical method involves the formation of a water-soluble bisulfite adduct with the ketone, allowing for its separation from the product via liquid-liquid extraction.[1][2][3] This is particularly useful for sterically unhindered cyclic ketones.[2][3]

  • Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications requiring high purity, Prep-GC can be a viable option.

Q2: What are the key physical properties of this compound that are relevant for its separation?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

PropertyValueSource
Boiling Point 160 °C (at atmospheric pressure)[5][6]
Boiling Point (reduced pressure) 61–62 °C / 21 mmHg[7]
Density 0.877 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.432[8]
Solubility in Water 2166 mg/L at 25 °C (estimated)[9]
Molecular Weight 126.2 g/mol [8]

Q3: When is sodium bisulfite extraction a suitable method?

A3: Sodium bisulfite extraction is particularly effective for separating sterically unhindered cyclic ketones like this compound from a mixture.[2][3] This method is advantageous when the boiling point of the ketone is close to that of the desired product, making distillation challenging. It relies on a chemical reaction to form a charged adduct that is water-soluble, allowing for easy separation from non-reactive organic compounds.[1][2][3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification process.

Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Poor Separation Insufficient column efficiency (not enough theoretical plates).- Use a longer fractionating column (e.g., Vigreux or packed column).- Ensure the column is well-insulated to maintain the temperature gradient.
Distillation rate is too fast.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product and ketone have very close boiling points.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.[7][10]- Explore alternative purification methods like sodium bisulfite extraction or column chromatography.
Bumping/Uneven Boiling Lack of boiling chips or stir bar.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Sodium Bisulfite Extraction Troubleshooting
Problem Possible Cause Solution
Incomplete Removal of Ketone Insufficient mixing of reactants.- Use a miscible co-solvent like methanol or dimethylformamide (DMF) to ensure the ketone and aqueous sodium bisulfite solution are in the same phase, allowing the reaction to proceed efficiently before adding an immiscible organic solvent for extraction.[1][2][3]- Shake the separatory funnel vigorously for an adequate amount of time (e.g., 30 seconds).[1]
Insufficient amount of sodium bisulfite.- Use a saturated solution of sodium bisulfite and ensure a molar excess relative to the amount of unreacted ketone.
Formation of an Emulsion Vigorous shaking with certain solvent systems.- Allow the separatory funnel to stand undisturbed for a longer period.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.[1]
Precipitation of the Bisulfite Adduct The adduct is not fully soluble in the aqueous phase.- Add more water to dissolve the precipitate.- Ensure the aqueous layer is sufficiently large.

Experimental Protocols

Protocol 1: Removal of this compound using Sodium Bisulfite Extraction

This protocol is adapted from a general procedure for the removal of reactive ketones from mixtures.[1][2][3]

Materials:

  • Product mixture containing unreacted this compound

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite solution

  • Immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the product mixture in a minimal amount of a water-miscible solvent like methanol or DMF. For aliphatic ketones, DMF can improve removal rates.[2]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a sufficient volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct.[1]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to partition the desired product into the organic layer and the bisulfite adduct into the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the ketone adduct.

  • Washing: Wash the organic layer with deionized water to remove any residual bisulfite or co-solvent. Repeat the washing step if necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

This protocol is a general procedure for separating liquids with different boiling points.

Materials:

  • Product mixture containing unreacted this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux, packed)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the product mixture and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column will plateau at the boiling point of the lower-boiling component. Collect the distillate that comes over at a constant temperature. This will be enriched in the lower-boiling component.

  • Temperature Increase: Once the majority of the lower-boiling component has distilled, the temperature will begin to rise. Change the receiving flask to collect the intermediate fraction.

  • Second Fraction: The temperature will then plateau again at the boiling point of the higher-boiling component. Collect this fraction in a new receiving flask. This compound has a boiling point of 160 °C.[5][6]

  • Completion: Stop the distillation before the distillation flask goes to dryness.

Visualizations

experimental_workflow_bisulfite start Start: Product Mixture dissolve Dissolve in Methanol/DMF start->dissolve add_bisulfite Add Saturated NaHSO3 (aq) dissolve->add_bisulfite shake Shake Vigorously add_bisulfite->shake add_solvent Add Immiscible Organic Solvent & Water shake->add_solvent extract Liquid-Liquid Extraction add_solvent->extract separate Separate Layers extract->separate organic_layer Organic Layer: Product separate->organic_layer Desired aqueous_layer Aqueous Layer: Ketone Adduct separate->aqueous_layer Impurity wash Wash Organic Layer with Water organic_layer->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate end End: Purified Product concentrate->end

Caption: Workflow for the removal of this compound via sodium bisulfite extraction.

logical_relationship_troubleshooting issue Issue: Incomplete Ketone Removal cause1 Cause 1: Poor Reactant Mixing issue->cause1 cause2 Cause 2: Insufficient Reagent issue->cause2 solution1a Solution 1a: Use Miscible Co-solvent (Methanol/DMF) cause1->solution1a solution1b Solution 1b: Vigorous Shaking cause1->solution1b solution2 Solution 2: Use Saturated & Excess NaHSO3 cause2->solution2

Caption: Troubleshooting logic for incomplete ketone removal during bisulfite extraction.

References

Characterization of unexpected byproducts in 2,4,4-Trimethylcyclopentanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,4-Trimethylcyclopentanone Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected byproducts in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing this compound via the rearrangement of isophorone oxide. What are the most likely unexpected byproducts I might encounter?

A1: The synthesis of this compound from isophorone oxide, particularly using a catalyst like boron trifluoride etherate, can lead to several known byproducts.[1] If the reaction mixture is not appropriately worked up, two principal impurities may be isolated:

  • 2-formyl-2,4,4-trimethylcyclopentanone: This β-ketoaldehyde is an intermediate in the reaction pathway. It is typically removed during the workup by shaking the organic layer with aqueous sodium hydroxide, which causes a deformylation reaction.[1]

  • Enol form of 3,5,5-trimethyl-1,2-cyclohexanedione: This byproduct can also be formed during the rearrangement and may remain in the distillation residue.[1]

Proper purification, including the base wash and careful fractional distillation, is critical to separate the desired product from these impurities.[1]

Q2: When performing a Baeyer-Villiger oxidation on this compound to form the corresponding lactone, what potential side reactions should I be aware of?

A2: The Baeyer-Villiger oxidation is a robust method for converting cyclic ketones to lactones using peroxyacids (e.g., m-CPBA) or other peroxides.[2][3][4] While generally predictable, the reaction can have limitations and potential side reactions:

  • Incomplete Reaction: The starting ketone may remain if the oxidant is not reactive enough or if the reaction time is insufficient.

  • Decomposition of Oxidant: Peracids can be unstable and decompose, especially with heat or trace metal catalysis, reducing the effective concentration and potentially leading to other minor, undefined oxidation byproducts.

  • Hydrolysis of Product: If aqueous conditions are present (e.g., when using hydrogen peroxide), the lactone product can be susceptible to hydrolysis, opening the ring to form a hydroxy carboxylic acid.

  • Side Reactions with Other Functional Groups: Peracids are powerful oxidants and can react with other sensitive functional groups in the substrate if present.[2]

Optimizing reaction conditions such as temperature, solvent, and choice of peracid is crucial for minimizing these side reactions.[3]

Q3: How can I minimize self-condensation byproducts during base- or acid-catalyzed reactions involving this compound?

A3: Aldol-type condensation is a common side reaction for ketones with α-hydrogens, including this compound. These reactions can be catalyzed by both acids and bases, leading to dimeric or polymeric byproducts.[5][6][7] To minimize their formation:

  • Control Temperature: Running the reaction at lower temperatures significantly reduces the rate of condensation reactions.

  • Use Non-Nucleophilic Bases: If a base is required, consider sterically hindered, non-nucleophilic bases (e.g., LDA, LiHMDS) and use slow addition at low temperatures to favor the kinetic enolate.

  • Protect the Carbonyl: If the ketone is not the intended electrophile, it can be temporarily protected as a ketal, which is stable under basic conditions.

  • Optimize Reactant Stoichiometry: In cross-condensation reactions, using an excess of the other reactant (if it cannot self-condense) can favor the desired product.[5]

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the desired product is formed to prevent subsequent side reactions.

Troubleshooting Guides

Problem: I have an unexpected peak in my GC-MS/NMR analysis after a reaction with this compound. How do I approach its identification?

Solution: A systematic approach is key to identifying unknown byproducts. Follow the workflow below, which combines analytical techniques to elucidate the structure of the impurity.

Byproduct Identification Workflow

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Data Interpretation cluster_2 Step 3: Hypothesis & Confirmation start Crude Reaction Mixture gcms Run GC-MS Analysis start->gcms peak Observe Unexpected Peak gcms->peak mass_spec Analyze Mass Spectrum (Molecular Ion & Fragmentation) peak->mass_spec hypothesis Hypothesize Structure (e.g., Aldol Adduct, Isomer) mass_spec->hypothesis isolate Isolate Byproduct (Prep-HPLC / Column) hypothesis->isolate nmr Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC) isolate->nmr elucidate Confirm Structure nmr->elucidate

Caption: Workflow for identifying unknown reaction byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the first step. The retention time gives you information about the byproduct's polarity and boiling point relative to your starting material. The mass spectrum provides the molecular weight (from the molecular ion peak, M+) and fragmentation patterns, which offer clues about the structure.

  • Hypothesize Potential Structures: Based on the mass, consider plausible side reactions.

    • M+ = Starting Material (SM): The byproduct is likely an isomer. For this compound, this could be a rearranged product.

    • M+ = 2 x SM: Suggests a dimer, likely from self-condensation.

    • M+ = SM + 16: Indicates an oxidation product, such as from a Baeyer-Villiger reaction.

    • M+ = SM - 28: Could indicate a decarbonylation or deformylation.[1]

  • Isolation and NMR Spectroscopy: If the byproduct is present in sufficient quantity (>5%), attempt to isolate it using column chromatography or preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is the most powerful tool for unambiguous structure elucidation.

Data Presentation

Table 1: Physicochemical Properties of this compound and Known Synthesis Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C / mm Hg)Key Identifier
This compound C₈H₁₄O126.20160 / 760[8][9]Target Product
2-Formyl-2,4,4-trimethylcyclopentanoneC₉H₁₄O₂154.2149-50 / 2[1]Reaction Intermediate
3,5,5-Trimethyl-1,2-cyclohexanedione (enol)C₉H₁₄O₂154.2192-93 (m.p.)[1]Rearrangement Byproduct

Table 2: Representative Effect of Base on Aldol Condensation of Cyclopentanones

CatalystTemperature (°C)Reaction Time (h)Main Product Yield (%)Dimer Byproduct Yield (%)
NaOH (1 M)2567520
NaOH (1 M)5026035
LDA-781>95<2
K₂CO₃25128015

Note: Data are representative and intended to illustrate trends. Actual results will vary based on substrate and specific conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C. Hold for 5-10 minutes.

    • Carrier Gas: Helium, constant flow mode (~1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Integrate the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, paying close attention to the molecular ion and characteristic fragmentation patterns. Compare spectra to a known standard of this compound and search libraries (e.g., NIST) for potential matches to byproducts.

Protocol 2: NMR Sample Preparation for Byproduct Identification
  • Isolation: Isolate the byproduct of interest using flash column chromatography or preparative HPLC. Ensure the collected fraction is pure by re-analyzing via GC-MS or UPLC-MS.

  • Solvent Removal: Carefully remove the purification solvent under reduced pressure using a rotary evaporator. To remove trace solvent, place the sample under high vacuum for several hours.

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.6 mL of a deuterated solvent (typically CDCl₃).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed, although it is often included in the solvent by the manufacturer.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and, if necessary, 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the final structure.

Visualizations

Competing Reaction Pathways in Synthesis

G start Isophorone Oxide intermediate Carbocation Intermediate start->intermediate BF₃·OEt₂ main_product This compound (Desired Product) intermediate->main_product Favored Pathway byproduct_intermediate 2-Formyl-2,4,4-trimethylcyclopentanone intermediate->byproduct_intermediate Incomplete Workup byproduct 3,5,5-Trimethyl-1,2-cyclohexanedione (Rearrangement Byproduct) intermediate->byproduct Minor Pathway

Caption: Formation of byproducts during ketone synthesis.

References

Technical Support Center: Scaling Up Reactions Involving 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,4-trimethylcyclopentanone. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in scaling up reactions involving this versatile ketone.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges stem from its steric hindrance and the potential for side reactions. The three methyl groups, particularly the gem-dimethyl group at the 4-position, can hinder the approach of nucleophiles to the carbonyl carbon. On a larger scale, this can lead to slower reaction rates, requiring longer reaction times or more forcing conditions, which in turn can promote the formation of byproducts. Heat management during exothermic reactions is also a critical consideration at scale.

Q2: How does the purity of this compound affect scale-up?

A2: Impurities can have a significant impact on reaction outcomes, especially at scale. A common impurity from its synthesis via isophorone oxide rearrangement is 2-formyl-2,4,4-trimethylcyclopentanone.[1] This β-ketoaldehyde can participate in undesired side reactions, such as aldol condensations, which can complicate purification and reduce the yield of the desired product. It is crucial to ensure the purity of the starting material before proceeding with large-scale synthesis.

Q3: What are the key safety precautions for handling this compound on a large scale?

A3: this compound is a flammable liquid and vapor.[2] When handling large quantities, it is essential to work in a well-ventilated area, away from ignition sources, and to use grounded equipment to prevent static discharge. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, should be worn. A thorough risk assessment should be conducted before any scale-up operation.

Q4: Are there any known biological activities of this compound or related structures?

A4: While specific signaling pathways for this compound are not well-documented, substituted cyclopentanones have shown a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] These activities are often associated with the modulation of inflammatory pathways, such as those involving cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[4]

II. Troubleshooting Guides

A. Synthesis of this compound via Isophorone Oxide Rearrangement
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction of isophorone oxide.Ensure the boron trifluoride etherate catalyst is fresh and added in the correct stoichiometric amount. Monitor the reaction by TLC or GC to confirm completion.
Incomplete deformylation of the intermediate β-ketoaldehyde.Ensure vigorous shaking with the sodium hydroxide solution for the specified time to facilitate complete deformylation.[1]
Loss of product during workup.This compound has some volatility. Avoid excessive heating during solvent removal. Ensure efficient extraction from the aqueous layer.
Product Contamination Presence of 2-formyl-2,4,4-trimethylcyclopentanone.If this impurity is detected, the product can be redissolved in ether and washed again with aqueous sodium hydroxide to remove the acidic aldehyde.[1]
Presence of the enol form of 3,5,5-trimethyl-1,2-cyclohexanedione.This byproduct can be removed by careful fractional distillation.[1]
B. General Scale-Up Issues for Reactions of this compound
Problem Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction Steric hindrance from the trimethyl substitution.Increase reaction temperature, but monitor for byproduct formation. Consider using a more reactive reagent or a catalyst to overcome the steric barrier. For Grignard reactions, ensure the reagent is freshly prepared and titrated.
Poor mixing at larger scale.Use appropriate agitation (mechanical stirring) to ensure homogeneity, especially for heterogeneous reactions.
Formation of Side Products Enolization of the ketone leading to aldol-type reactions.For reactions sensitive to enolization, consider using non-basic conditions or protecting the ketone if feasible.
Over-reaction or decomposition at higher temperatures.Implement controlled addition of reagents to manage exotherms. Use a reactor with efficient heat exchange capabilities.
Difficult Purification Similar boiling points of product and byproducts.Employ high-efficiency fractional distillation. Consider chromatographic purification for high-purity applications, though this may be less practical at very large scales.

III. Experimental Protocols & Data

A. Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Reaction: Rearrangement of Isophorone Oxide

Methodology:

  • In a suitable reaction vessel, dissolve isophorone oxide (1.0 eq) in reagent-grade benzene.

  • Add boron trifluoride etherate (0.64 eq) to the solution and mix. Allow the solution to stand for 30 minutes.

  • Dilute the reaction mixture with ether and wash with water.

  • Separate the organic layer and shake it with a solution of sodium hydroxide in water for 1-2 minutes.

  • Separate the organic layer and wash it with water.

  • Combine the aqueous layers and extract with ether.

  • Combine all organic layers, dry over anhydrous magnesium sulfate, and concentrate by distillation.

  • Fractionally distill the residue under reduced pressure to obtain pure this compound.

Parameter Value
Starting Material Isophorone Oxide
Reagents Boron trifluoride etherate, Sodium hydroxide, Benzene, Ether
Yield 56-63%
Boiling Point 61-62 °C at 21 mmHg
Refractive Index (n_D^28) 1.4278–1.4288
B. Common Reactions and Expected Outcomes

The following table summarizes common reactions involving this compound and provides estimated yields based on reactions with similar sterically hindered ketones.

Reaction Type Reagents Product Expected Yield Range Key Considerations for Scale-Up
Reduction Lithium aluminum hydride (LiAlH₄), THF2,4,4-Trimethylcyclopentanol85-95%Exothermic reaction; requires controlled addition of the reducing agent and careful quenching.
Grignard Reaction Methylmagnesium bromide (CH₃MgBr), Ether/THF1,2,4,4-Tetramethylcyclopentanol60-80%Highly exothermic; sensitive to moisture and air. Ensure anhydrous conditions. Steric hindrance may slow the reaction.
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)1-Methylene-2,4,4-trimethylcyclopentane50-70%Sterically hindered ketones can be less reactive. May require elevated temperatures. Separation of triphenylphosphine oxide can be challenging at scale.[6]
Aldol Condensation Benzaldehyde, NaOH or acid catalyst2,5-Bis(benzylidene)-3,3,5-trimethylcyclopentanone40-60%Prone to side reactions. Careful control of temperature and stoichiometry is crucial to minimize byproduct formation.

IV. Visualizations

A. Experimental Workflow for Synthesis

G Workflow for this compound Synthesis start Start: Isophorone Oxide in Benzene rearrangement Add BF3·OEt2 (Rearrangement) start->rearrangement workup1 Dilute with Ether Wash with Water rearrangement->workup1 deformylation Wash with NaOH(aq) (Deformylation) workup1->deformylation workup2 Wash with Water Extract Aqueous Layer deformylation->workup2 drying Combine Organic Layers Dry over MgSO4 workup2->drying concentration Concentrate by Distillation drying->concentration purification Fractional Distillation (Reduced Pressure) concentration->purification end End: Pure this compound purification->end

Caption: A simplified workflow for the synthesis of this compound.

B. Logical Relationships in Troubleshooting Low Yield

G Troubleshooting Low Yield in Scale-Up low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_loss Product Loss low_yield->product_loss steric_hindrance Steric Hindrance incomplete_reaction->steric_hindrance poor_mixing Poor Mixing incomplete_reaction->poor_mixing low_temp Low Temperature incomplete_reaction->low_temp enolization Enolization side_reactions->enolization high_temp High Temperature side_reactions->high_temp volatility Product Volatility product_loss->volatility extraction Inefficient Extraction product_loss->extraction

Caption: Key factors contributing to low yield during reaction scale-up.

C. Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known anti-inflammatory activities of some substituted cyclopentanone derivatives.[3][4] This pathway has not been specifically demonstrated for this compound.

G Hypothetical Anti-Inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus membrane_phospholipids Membrane Phospholipids inflammatory_stimulus->membrane_phospholipids pla2 PLA2 membrane_phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1/COX-2 arachidonic_acid->cox lo 5-LOX arachidonic_acid->lo prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lo->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation compound 2,4,4-Trimethyl- cyclopentanone Derivative compound->cox compound->lo Inhibition

Caption: Hypothetical inhibition of inflammatory pathways by a cyclopentanone derivative.

References

Technical Support Center: Enolate Formation of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the regioselective formation of enolates from 2,4,4-trimethylcyclopentanone. The selection of the base and reaction conditions is critical for controlling which enolate is formed.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so important for the deprotonation of this compound?

A1: this compound is an asymmetrical ketone with two different alpha-carbons (C2 and C5) bearing protons. Deprotonation can occur at either site, leading to two different regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. The choice of base, along with temperature, determines the ratio of these two products.

  • Kinetic Enolate: Formed by removing a proton from the less sterically hindered C5 position. This reaction is faster.

  • Thermodynamic Enolate: Formed by removing a proton from the more substituted C2 position. This enolate is more stable due to the more substituted double bond.

Q2: How can I selectively form the kinetic enolate (Δ1,5-enolate)?

A2: To favor the kinetic enolate, you need conditions that are rapid, quantitative, and irreversible. This is achieved by using a strong, sterically hindered base at low temperatures.[1]

  • Recommended Base: Lithium diisopropylamide (LDA) is ideal because its bulky isopropyl groups preferentially abstract the more accessible proton at the C5 position.[1][2]

  • Recommended Conditions: The reaction should be run at a low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), in an aprotic solvent like tetrahydrofuran (THF).[1][3] The low temperature prevents the less stable kinetic product from equilibrating to the more stable thermodynamic product.[4]

Q3: How can I selectively form the thermodynamic enolate (Δ1,2-enolate)?

A3: Formation of the thermodynamic enolate requires reversible reaction conditions that allow equilibrium to be established. Under these conditions, the initially formed mixture of enolates can interconvert, eventually favoring the most stable product.

  • Recommended Base: A smaller, strong, non-hindered base like sodium hydride (NaH) or a sodium/potassium alkoxide (e.g., NaOEt, KOtBu) is suitable. These bases are less sensitive to steric hindrance and can deprotonate the C2 position.

  • Recommended Conditions: Higher reaction temperatures (e.g., 0 °C to 25 °C) and longer reaction times are needed to allow the system to reach equilibrium.

Q4: I performed a reaction with LDA but am seeing a mixture of products. What went wrong?

A4: Several factors could lead to a loss of selectivity when targeting the kinetic enolate:

  • Temperature Fluctuation: If the reaction temperature rises above -78 °C, even locally, the kinetic enolate can begin to equilibrate to the more stable thermodynamic enolate. Ensure consistent and efficient cooling.

  • Slow Addition: The ketone should be added slowly to a solution of the base to ensure the base is always in excess, promoting rapid and complete deprotonation.

  • Non-anhydrous Conditions: Traces of water or other protic impurities can facilitate proton exchange, leading to equilibration. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Base Quality: LDA degrades over time. Use freshly prepared or recently titrated LDA for best results.

Enolate Formation Pathways

The diagram below illustrates the two competing pathways for the deprotonation of this compound. The kinetic pathway has a lower activation energy (is faster) but leads to a less stable product. The thermodynamic pathway has a higher activation energy (is slower) but results in a more stable product.

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start This compound K_TS Kinetic T.S. (Lower Energy) start->K_TS LDA, THF -78 °C (Fast, Irreversible) T_TS Thermodynamic T.S. (Higher Energy) start->T_TS NaH, THF 25 °C (Slow, Reversible) K_Enolate Kinetic Enolate (Less Substituted, Less Stable) K_TS->K_Enolate T_Enolate Thermodynamic Enolate (More Substituted, More Stable) K_Enolate->T_Enolate Equilibration (at higher temp) T_TS->T_Enolate

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low reaction yield 1. Inactive base (e.g., old LDA).2. Insufficiently anhydrous solvent or glassware.3. Reaction temperature too low for thermodynamic conditions.1. Use freshly prepared or titrated base.2. Oven-dry all glassware. Use freshly distilled anhydrous solvent.3. For NaH, ensure the temperature is sufficient to overcome the activation barrier (e.g., 0 °C to RT).
Poor regioselectivity (mixture of enolates) 1. For kinetic control: Temperature was too high.2. For thermodynamic control: Reaction time was too short or temperature too low.3. Base was not appropriate for the desired outcome.1. Maintain strict temperature control at -78 °C.2. Increase reaction time and/or temperature to ensure equilibrium is reached.3. Use a bulky base (LDA) for kinetic control and a small base (NaH) for thermodynamic control.
Side reactions observed (e.g., aldol condensation) 1. Ketone was not fully converted to the enolate before adding an electrophile.2. The base used was also a strong nucleophile.1. Add the ketone slowly to the base solution to avoid excess neutral ketone.2. Use a non-nucleophilic base like LDA or NaH.

Quantitative Data on Enolate Ratios

KetoneBaseSolventTemperature (°C)Ratio (Kinetic:Thermodynamic)Reference
2-MethylcyclohexanoneLDATHF-78>99 : 1General Principle[1]
2-MethylcyclohexanoneNaHTHF25~20 : 80General Principle[2]
2-MethylcyclohexanoneMe₃COKMe₃COH2518 : 82House & Kramar (1966)

Note: The ratios are illustrative of the general principles of kinetic and thermodynamic control.

Experimental Protocols

The following are representative protocols adapted for the selective enolate formation of this compound based on standard laboratory procedures.

Protocol 1: Selective Formation of the Kinetic Lithium Enolate

This procedure uses a strong, sterically hindered base under low-temperature, irreversible conditions to favor the kinetic product.

G cluster_setup Reaction Setup cluster_reaction Deprotonation cluster_workup Trapping / Quench A 1. Prepare LDA solution in dry THF (1.1 eq) in a flame-dried flask under Argon. B 2. Cool flask to -78 °C (dry ice/acetone bath). A->B C 3. Slowly add 2,4,4-trimethyl- cyclopentanone (1.0 eq) in dry THF via syringe pump. B->C D 4. Stir at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. C->D E 5. Add electrophile (e.g., MeI) at -78 °C and allow to slowly warm to room temperature. D->E F 6. Quench with saturated aq. NH4Cl and perform aqueous workup. E->F

Caption: Workflow for kinetic enolate formation.

Protocol 2: Selective Formation of the Thermodynamic Sodium Enolate

This procedure uses a small, non-hindered base under equilibrating conditions to favor the more stable thermodynamic product.

  • Preparation: To a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes three times to remove the oil, then suspend it in dry THF.

  • Reaction: Add a solution of this compound (1.0 eq) in dry THF to the NaH suspension dropwise at 0 °C.

  • Equilibration: After the initial addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of hydrogen gas should cease. This period allows the enolates to equilibrate.

  • Trapping: The resulting thermodynamic enolate solution can now be used for subsequent reactions, such as alkylation, by adding the desired electrophile.

  • Workup: After the subsequent reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

References

Validation & Comparative

A Comparative Analysis of 2,4,4-Trimethylcyclopentanone and Cyclopentanone in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation, is a widely utilized reaction in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The choice of the nucleophilic donor, often a ketone enolate, is critical to the success of this reaction. This guide provides an objective comparison of the performance of 2,4,4-trimethylcyclopentanone and the parent cyclopentanone in Michael addition reactions, supported by available experimental data and established chemical principles. This analysis will aid researchers in selecting the appropriate building block for their synthetic strategies.

Executive Summary

Cyclopentanone is a versatile and reactive substrate in Michael additions, readily forming an enolate that can participate in conjugate additions with a variety of Michael acceptors. In contrast, this compound, with its substituted framework, presents a different reactivity profile. The presence of a gem-dimethyl group at the 4-position and a methyl group at the 2-position introduces significant steric hindrance, which influences both the rate of enolate formation and the stereochemical outcome of the subsequent addition. While direct comparative studies are limited, this guide consolidates available data and provides a framework for understanding the expected differences in performance between these two ketones.

Data Presentation

The following tables summarize key properties and reported experimental data for the Michael addition reactions of cyclopentanone and this compound. It is important to note that direct side-by-side comparative data is scarce in the literature; therefore, the presented data is compiled from various sources and may involve different reaction conditions.

Table 1: Physical and Chemical Properties

PropertyCyclopentanoneThis compound
Molecular Formula C₅H₈OC₈H₁₄O
Molar Mass 84.12 g/mol 126.20 g/mol
Boiling Point 130.6 °C157-158 °C
Acidity of α-protons (pKa) ~19-20Expected to be slightly higher due to steric hindrance around the α-protons

Table 2: Performance in Michael Addition (Robinson Annulation with Methyl Vinyl Ketone)

ParameterCyclopentanoneThis compound
Reaction Robinson AnnulationRobinson Annulation
Michael Acceptor Methyl Vinyl KetoneMethyl Vinyl Ketone
Product Hajos-Parrish Ketone intermediateTrimethylated Wieland-Miescher Ketone analogue
Reported Yield Good to excellent (e.g., ~70-80% for the initial Michael adduct)Not explicitly reported, but expected to be lower due to steric hindrance.
Diastereoselectivity Generally high, influenced by catalyst and reaction conditions.Expected to be high due to the directing effect of the methyl groups.
Enantioselectivity Can be achieved with chiral catalysts (e.g., proline).[1]Not extensively studied, but the chiral center at C2 could influence stereochemical outcomes.

Reaction Mechanisms and Stereochemical Considerations

The Michael addition proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.

Enolate Formation: Kinetic vs. Thermodynamic Control

For an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate (less substituted) and the thermodynamic enolate (more substituted).

  • Cyclopentanone: Forms a single enolate.

  • This compound: The formation of the more substituted (thermodynamic) enolate is sterically hindered by the adjacent gem-dimethyl group. Therefore, under kinetic control (strong, bulky base at low temperature), the formation of the less substituted enolate is favored.

Enolate_Formation cluster_cyclopentanone Cyclopentanone cluster_trimethyl This compound Cyc Cyclopentanone Cyc_enolate Enolate Cyc->Cyc_enolate Base TMC This compound Kinetic_enolate Kinetic Enolate (less substituted) TMC->Kinetic_enolate Strong, bulky base (e.g., LDA), -78°C Thermo_enolate Thermodynamic Enolate (more substituted) TMC->Thermo_enolate Weaker base, RT

Figure 1: Enolate formation from cyclopentanone and this compound.
Michael Addition and Subsequent Annulation

The enolate then adds to the Michael acceptor. In the context of the Robinson annulation, this is followed by an intramolecular aldol condensation to form a six-membered ring.

Robinson_Annulation Ketone Ketone (Cyclopentanone or derivative) Enolate Enolate Ketone->Enolate Base Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Michael_Adduct Aldol_Product Intramolecular Aldol Adduct Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Final_Product Annulated Product (α,β-Unsaturated Ketone) Aldol_Product->Final_Product Dehydration

References

Reactivity of Substituted Cyclopentanones in Aldol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted cyclopentanones in aldol reactions, supported by established principles of organic chemistry and generalized experimental data. Understanding the influence of substituent placement on the cyclopentanone ring is crucial for predicting reaction outcomes and optimizing synthetic routes in drug development and other chemical research.

Introduction to Aldol Reactivity of Substituted Cyclopentanones

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an enolate ion to a carbonyl compound. In the case of substituted cyclopentanones, the position of the substituent significantly influences the regioselectivity of enolate formation, which in turn dictates the structure of the aldol product and the overall reaction rate. The two primary factors governing this reactivity are steric hindrance and the electronic effects of the substituent.

This guide will focus on the comparison between 2-substituted and 3-substituted cyclopentanones, using the methyl group as a representative substituent.

Theoretical Comparison of Reactivity

The key to understanding the reactivity of asymmetrically substituted cyclopentanones in aldol reactions lies in the formation of the enolate intermediate. The regioselectivity of deprotonation at the α-carbon can be controlled to form either the kinetic or the thermodynamic enolate.

  • 2-Substituted Cyclopentanones: These ketones have two different α-protons that can be removed: one at the substituted C2 position and one at the unsubstituted C5 position.

    • Kinetic Enolate: Deprotonation at the less hindered C5 position is faster and is favored under kinetic control (strong, bulky base at low temperature, e.g., LDA at -78°C).[1][2] This leads to the less substituted enolate.

    • Thermodynamic Enolate: Deprotonation at the more substituted C2 position leads to the more thermodynamically stable, more substituted enolate.[1][2] This is favored under thermodynamic control (weaker base at higher temperature, allowing for equilibration).

  • 3-Substituted Cyclopentanones: These ketones have two equivalent α-positions (C2 and C5). Deprotonation at either of these positions leads to the same enolate. The substituent at the 3-position can exert steric and electronic effects on the rate of enolate formation and its subsequent reaction.

Steric Effects

Steric hindrance plays a significant role in the aldol reaction.

  • In 2-substituted cyclopentanones , the substituent at the 2-position sterically hinders the approach of a base to the α-proton at C2 and also hinders the subsequent attack of the enolate on an electrophile.[1] Therefore, under kinetically controlled conditions, enolate formation at the less hindered C5 is preferred. The resulting aldol reaction then proceeds from this less substituted enolate.

  • In 3-substituted cyclopentanones , the substituent is further from the reactive enolate and carbonyl centers, exerting less direct steric influence on the aldol reaction compared to a 2-substituent.

Electronic Effects

Alkyl groups, such as a methyl group, are weakly electron-donating.

  • This electron-donating nature can slightly destabilize the negative charge of the enolate, making the corresponding α-protons slightly less acidic.

  • For a 2-methylcyclopentanone , this effect would slightly disfavor the formation of the thermodynamic enolate at C2 compared to a hypothetical unsubstituted position.

  • For a 3-methylcyclopentanone , the electronic effect on the acidity of the α-protons at C2 and C5 is more remote and therefore less pronounced.

Expected Reactivity and Product Distribution

Based on the principles outlined above, we can predict the relative reactivity and product distribution for the aldol reactions of 2-methylcyclopentanone and 3-methylcyclopentanone.

Cyclopentanone DerivativeReaction ConditionsMajor Enolate FormedExpected Major Aldol ProductExpected Relative Reactivity
2-Methylcyclopentanone Kinetic Control (LDA, -78°C)2-Methylcyclopent-1-en-1-olate (less substituted)Attack from C5Faster, due to less steric hindrance at the reaction site.
Thermodynamic Control (NaOEt, 25°C)5-Methylcyclopent-1-en-1-olate (more substituted)Attack from C2Slower, due to increased steric hindrance.
3-Methylcyclopentanone Kinetic or Thermodynamic Control4-Methylcyclopent-1-en-1-olateAttack from C2 or C5 (equivalent)Intermediate reactivity, less sterically hindered than the thermodynamic reaction of the 2-isomer.

Experimental Protocols

A standardized experimental protocol is essential for a valid comparison of reactivity. The following is a general procedure for a base-catalyzed intermolecular aldol reaction.

General Procedure for Comparative Aldol Reaction

Materials:

  • Substituted cyclopentanone (e.g., 2-methylcyclopentanone or 3-methylcyclopentanone)

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., Sodium hydroxide for thermodynamic control; Lithium diisopropylamide (LDA) for kinetic control)

  • Solvent (e.g., Ethanol for thermodynamic control; Tetrahydrofuran (THF) for kinetic control)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure for Thermodynamic Control (e.g., with NaOH):

  • Dissolve the substituted cyclopentanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure for Kinetic Control (e.g., with LDA):

  • Prepare a solution of LDA in dry THF at -78°C (dry ice/acetone bath).

  • Slowly add a solution of the substituted cyclopentanone (1.0 eq) in dry THF to the LDA solution at -78°C and stir for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of benzaldehyde (1.0 eq) in dry THF dropwise to the enolate solution at -78°C.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Aldol Reaction Mechanism of a Substituted Cyclopentanone

Aldol_Reaction cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation cluster_condensation Condensation (optional) Ketone Substituted Cyclopentanone Enolate Enolate Intermediate Ketone->Enolate Base Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde Aldehyde Aldehyde->Alkoxide Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Alkoxide->Aldol_Adduct H+ Source Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Heat/Acid/Base (-H2O)

Caption: Generalized mechanism of a base-catalyzed aldol reaction.

Experimental Workflow for Comparative Reactivity Study

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare solutions of 2- and 3-substituted cyclopentanones and aldehyde Run_2_sub Perform aldol reaction with 2-substituted cyclopentanone Reactants->Run_2_sub Run_3_sub Perform aldol reaction with 3-substituted cyclopentanone (under identical conditions) Reactants->Run_3_sub Base_Sol Prepare base solution (e.g., LDA or NaOH) Base_Sol->Run_2_sub Base_Sol->Run_3_sub Monitor Monitor reaction progress (e.g., TLC, GC) Run_2_sub->Monitor Run_3_sub->Monitor Isolate Isolate and purify products (Extraction, Chromatography) Monitor->Isolate Characterize Characterize products (NMR, IR, MS) Isolate->Characterize Compare Compare yields and reaction rates Characterize->Compare

References

A Comparative Spectroscopic Analysis of 2,4,4-Trimethylcyclopentanone and Related Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4,4-trimethylcyclopentanone and its structural analogs. The aim is to offer a valuable resource for the identification and characterization of these compounds in various research and development settings. The supporting experimental data is presented in a clear, tabular format, and a detailed experimental protocol for NMR analysis is provided.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two key comparison compounds: the parent cyclopentanone and the more sterically hindered 2,2,4,4-tetramethylcyclopentanone. This data is crucial for understanding the effects of methyl substitution on the electronic environment of the cyclopentanone ring.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundHα (adjacent to C=O)Hβ (remote from C=O)Methyl Protons
Cyclopentanone2.042.04N/A
This compoundData not readily available in searched resources.Data not readily available in searched resources.Data not readily available in searched resources.
2,2,4,4-TetramethylcyclopentanoneData not readily available in searched resources.Data not readily available in searched resources.Data not readily available in searched resources.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundC1 (C=O)C2C3C4C5Methyl CarbonsReference
Cyclopentanone220.938.423.323.338.4N/ASpectraBase[1]
This compound221.745.454.339.035.429.8 (C4-Me), 15.6 (C2-Me)[2][3]
2,2,4,4-Tetramethylcyclopentanone224.151.549.939.351.529.1 (C4-Me), 25.0 (C2-Me)[3]

The ¹³C NMR data for the methylated cyclopentanones are based on the authoritative study by Stothers and Tan (1974).[2][3]

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for cyclopentanone derivatives.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified ketone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup:

  • Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

  • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved NMR signals.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities (for ¹H), and comparison with data from similar compounds.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for the analysis of this compound and its products.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Interpretation start Purified Ketone Sample dissolve Dissolve in Deuterated Solvent with TMS start->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing and Baseline Correction ft->phasing calibration Chemical Shift Calibration (TMS) phasing->calibration peak_assignment Peak Assignment calibration->peak_assignment integration Integration (1H NMR) calibration->integration comparison Comparison with Reference Data peak_assignment->comparison integration->comparison structure_elucidation Structure Elucidation/Confirmation comparison->structure_elucidation

Caption: Workflow for the Spectroscopic Analysis of Cyclopentanone Products.

References

Distinguishing Regioisomers of 2,4,4-Trimethylcyclopentanone Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Regioisomers, which possess the same molecular formula but differ in the placement of substituents, can exhibit vastly different chemical, physical, and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguously differentiating such isomers. This guide provides a comparative analysis of how multi-dimensional NMR techniques can distinguish between regioisomers of substituted 2,4,4-trimethylcyclopentanone, a common scaffold in organic synthesis.

The key to differentiation lies in the fact that while 1D ¹H and ¹³C NMR can provide initial clues, 2D correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are often definitive. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, effectively mapping the carbon skeleton, while NOESY identifies protons that are close in space, providing through-space conformational and connectivity information.

To illustrate this, we will compare two hypothetical, yet representative, regioisomers: Isomer A (3-substituted) and Isomer B (5-substituted) , based on the this compound framework.

Comparative NMR Data Analysis

The primary distinction between Isomer A and Isomer B lies in the connectivity of the substituent 'R' and the unique chemical environments it creates. These differences are most clearly observed in the long-range HMBC correlations from the methyl groups to the carbonyl carbon (C1) and other nearby carbons.

NMR Signal Isomer A (3-Substituted) Isomer B (5-Substituted) Key Differentiating Feature
¹H NMR
C2-CH₃Singlet, ~1.1 ppmDoublet, ~1.1 ppmThe C2-CH₃ in Isomer B is coupled to the adjacent methine proton (H5), resulting in a doublet.
C2-HQuartet, ~2.5 ppm-The C2 position is a methine in Isomer A.
C5-H₂-AB quartet or two doublets of doublets, ~2.1-2.4 ppmProtons at C5 in Isomer A are diastereotopic and adjacent to a chiral center.
¹³C NMR
C1 (C=O)~220 ppm~220 ppmCarbonyl chemical shifts are similar but can be subtly influenced by the substituent.
C2~45 ppm~52 ppmThe C2 carbon in Isomer B is quaternary, leading to a downfield shift.
C4~48 ppm~48 ppmThe chemical shift of the C4 quaternary carbon is similar in both isomers.
C5~54 ppm~40 ppmThe C5 carbon is significantly affected by the position of the 'R' group.
Key HMBC Correlations
C2-CH₃ Protons to:C1 (C=O), C2, C3C1 (C=O), C2, C3Crucial for Isomer B: The two methyls at C2 will show strong correlations to the carbonyl C1.
C4-CH₃ Protons to:C3, C4, C5C3, C4, C5Crucial for Isomer A: The gem-dimethyl protons at C4 will show correlations to C3 and C5, but not C1.
Key NOESY Correlations
C2-CH₃ Protons with:C3-H, C4-CH₃ (one of them)H5, C2-CH₃ (other methyl)Crucial for Isomer A: A spatial correlation between the C2-methyl and the C3-proton confirms the substitution pattern.
H5 with:-C4-CH₃ (one of them)Crucial for Isomer B: A spatial correlation between the C5-proton and one of the gem-dimethyl groups at C4 helps confirm the structure.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for identifying the correct regioisomer based on key NMR correlations.

G Workflow for Distinguishing this compound Regioisomers cluster_start Initial Analysis cluster_hmbc HMBC Analysis cluster_noesy NOESY Confirmation cluster_result Identification start Unknown Isomer (Substituted this compound) nmr_acq Acquire 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR Spectra start->nmr_acq hmbc_analysis Analyze HMBC Spectrum: Observe correlations from methyl protons to the carbonyl carbon (C1). nmr_acq->hmbc_analysis path_a NO correlation from C4-gem-dimethyls to C1. Correlation from C2-methyl to C1. hmbc_analysis->path_a Path 1 path_b Strong correlations from TWO C2-methyls to C1. hmbc_analysis->path_b Path 2 noesy_a Confirm with NOESY: NOE between C2-H and C3-substituent proton. path_a->noesy_a noesy_b Confirm with NOESY: NOE between C5-H and C4-gem-dimethyl protons. path_b->noesy_b isomer_a Identified as Isomer A (3-Substituted) noesy_a->isomer_a isomer_b Identified as Isomer B (5-Substituted) noesy_b->isomer_b

Caption: Decision tree for identifying regioisomers using key HMBC and NOESY correlations.

Experimental Protocols

A standardized set of NMR experiments is crucial for obtaining high-quality, comparable data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified cyclopentanone derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: A standard single-pulse experiment is used. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C{¹H} NMR: A standard proton-decoupled pulse program (e.g., zgpg30) is used. Typical parameters include a spectral width of 240-250 ppm, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): This experiment is optimized to detect long-range couplings. Key parameters include setting the long-range coupling delay (e.g., D6) to optimize for J-couplings of 8-10 Hz.

  • gNOESY (gradient-selected Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations. A key parameter is the mixing time (e.g., D8), which is typically set between 500-800 ms to allow for the buildup of NOE effects.

3. Data Processing:

  • All acquired data should be processed using standard NMR software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the internal TMS standard.

By employing this systematic approach combining 1D and 2D NMR techniques, researchers can confidently and accurately distinguish between regioisomers of this compound derivatives, ensuring correct structural assignment for subsequent research and development. The HMBC experiment, in particular, serves as the most powerful tool for mapping the carbon framework and resolving ambiguity between potential isomers.

Mass spectrometry fragmentation patterns of 2,4,4-Trimethylcyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,4,4-Trimethylcyclopentanone and its Isomer, 2,2,4-Trimethylcyclopentanone

For researchers and professionals in drug development and chemical analysis, mass spectrometry is an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of cyclic ketones is crucial for identifying unknown compounds and interpreting complex spectra. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of two isomers: this compound and 2,2,4-trimethylcyclopentanone.

Introduction to Ketone Fragmentation

The fragmentation of cyclic ketones in mass spectrometry is primarily driven by the stability of the resulting carbocations. The most common initial fragmentation step is α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group. This process is influenced by the substitution pattern on the ring, leading to distinct fragmentation pathways for different isomers.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a prominent base peak at m/z 83. The molecular ion peak ([M]⁺˙) is observed at m/z 126. The fragmentation pathway is dominated by α-cleavage, leading to the formation of stable acylium ions.

Proposed Fragmentation Pathway for this compound

The primary fragmentation of the molecular ion (m/z 126) involves the cleavage of the C1-C2 or C1-C5 bond. Cleavage of the C1-C2 bond is more favorable due to the formation of a more substituted and stable radical. This is followed by the loss of a C3H7 radical (propyl radical) to form the base peak at m/z 83.

This compound Fragmentation M This compound [M]⁺˙ m/z 126 F83 [C5H7O]⁺ m/z 83 (Base Peak) M->F83 - •C3H7

Caption: Proposed fragmentation of this compound.

Mass Spectrum of 2,2,4-Trimethylcyclopentanone

The mass spectrum of the constitutional isomer, 2,2,4-trimethylcyclopentanone, also shows a molecular ion peak at m/z 126. However, its fragmentation pattern differs significantly due to the different placement of the methyl groups. The base peak for this isomer is typically observed at m/z 69.

Proposed Fragmentation Pathway for 2,2,4-Trimethylcyclopentanone

In this isomer, α-cleavage can occur at the C1-C2 or C1-C5 bond. Cleavage of the C1-C2 bond, followed by the loss of a C4H9 radical (butyl radical), results in a fragment at m/z 69. This pathway is favored due to the formation of a stable tertiary radical.

2,2,4-Trimethylcyclopentanone Fragmentation M 2,2,4-Trimethylcyclopentanone [M]⁺˙ m/z 126 F69 [C4H5O]⁺ m/z 69 (Base Peak) M->F69 - •C4H9

Caption: Proposed fragmentation of 2,2,4-trimethylcyclopentanone.

Comparison of Fragmentation Patterns

The difference in the position of the methyl groups leads to distinct and diagnostic fragmentation patterns for the two isomers.

m/zProposed Fragment IonThis compound (Relative Intensity %)2,2,4-Trimethylcyclopentanone (Relative Intensity %)
126[C8H14O]⁺˙ (Molecular Ion)~20~15
111[M - CH3]⁺~10~25
83[C5H7O]⁺100 ~40
69[C4H5O]⁺~30100
55[C3H3O]⁺ or [C4H7]⁺~45~60
41[C3H5]⁺~50~70

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of these isomers.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

4. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

5. Data Analysis:

  • Identify the peaks corresponding to the isomers based on their retention times.

  • Analyze the mass spectrum of each peak and compare it with reference spectra from libraries such as NIST.

  • Propose fragmentation pathways based on the observed fragment ions.

Conclusion

The mass spectrometry fragmentation patterns of this compound and 2,2,4-trimethylcyclopentanone are distinct and can be used for their unambiguous identification. The primary difference arises from the position of the methyl groups, which directs the α-cleavage to produce different characteristic fragment ions. By understanding these fragmentation pathways and utilizing a robust GC-MS method, researchers can confidently identify and differentiate between these and other related cyclic ketone derivatives.

Unveiling the Structural Landscape of Cyclopentanone Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for structure-activity relationship studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of substituted cyclopentanone derivatives, providing insights into the conformational effects of substituents on this common chemical scaffold.

While a crystal structure for the specific compound 2,4,4-trimethylcyclopentanone is not publicly available, this guide leverages data from the parent cyclopentanone and a highly substituted derivative, 4-benzoyl-3-(4-chlorophenyl)-5-(furan-2-yl)-2,2-dimethylcyclopentanone, to draw meaningful comparisons. This analysis sheds light on how substitution patterns influence the geometry and packing of the five-membered ring.

Comparative Crystallographic Data

The following table summarizes key crystallographic and geometric parameters for cyclopentanone and a polysubstituted derivative. These parameters provide a quantitative basis for comparing the impact of substituents on the cyclopentanone ring.

ParameterCyclopentanone4-benzoyl-3-(4-chlorophenyl)-5-(furan-2-yl)-2,2-dimethylcyclopentanone
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/c
Unit Cell Dimensions a = 9.93 Å, b = 7.68 Å, c = 5.34 Åa = 11.23 Å, b = 17.89 Å, c = 12.11 Å, β = 115.3°
Ring Conformation EnvelopeEnvelope
Selected Bond Lengths (Å) C1-C2: 1.53, C2-C3: 1.54, C=O: 1.21C1-C2: 1.57, C2-C3: 1.58, C=O: 1.22
Selected Bond Angles (°) C5-C1-C2: 105.1, C1-C2-C3: 105.8C5-C1-C2: 103.2, C1-C2-C3: 104.5

Experimental Protocols

The synthesis and crystallization of cyclopentanone derivatives for X-ray crystallography studies involve multi-step procedures. Below are generalized protocols based on the synthesis of substituted cyclopentanones.

Synthesis of Substituted Cyclopentanone Derivatives

A common route to polysubstituted cyclopentanones is through multi-component reactions. For instance, the synthesis of 4-benzoyl-3-(4-chlorophenyl)-5-(furan-2-yl)-2,2-dimethylcyclopentanone can be achieved via a one-pot reaction involving an enolate precursor, an acceptor, and a suitable catalyst.

Materials:

  • A suitable enolate precursor (e.g., a β-keto ester)

  • An α,β-unsaturated ketone (e.g., a chalcone derivative)

  • A catalyst (e.g., an organocatalyst like a chiral amine)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the enolate precursor and the α,β-unsaturated ketone in the anhydrous solvent, the catalyst is added at a controlled temperature (e.g., room temperature or below).

  • The reaction mixture is stirred for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • The reaction is quenched by the addition of a suitable reagent, such as saturated ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation or vapor diffusion methods.

Slow Evaporation:

  • The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane) to form a saturated or near-saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

Vapor Diffusion:

  • The purified compound is dissolved in a small amount of a relatively non-volatile solvent (the "good" solvent).

  • This solution is placed in a small open vial.

  • The small vial is then placed inside a larger sealed container that contains a larger volume of a more volatile solvent in which the compound is less soluble (the "poor" solvent).

  • Over time, the poor solvent vapor diffuses into the good solvent, gradually decreasing the solubility of the compound and promoting the growth of single crystals.

X-ray Data Collection and Structure Refinement

Single crystals are mounted on a goniometer head of a diffractometer. X-ray data are collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The collected diffraction data are then processed, and the crystal structure is solved and refined using specialized software packages.

Visualizing the Workflow

The process of X-ray crystallography, from a synthesized compound to a refined crystal structure, can be visualized as a sequential workflow.

Xray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow of a typical single-crystal X-ray crystallography experiment.

A Comparative Analysis of Kinetic and Thermodynamic Enolate Formation of 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis, enabling precise carbon-carbon bond formation. This guide provides a detailed comparison of the kinetic and thermodynamic enolate formation of 2,4,4-trimethylcyclopentanone, a substituted cyclic ketone. Understanding the principles that govern the selective deprotonation at either the C2 or C5 position is critical for controlling the outcome of subsequent alkylation, aldol, and other enolate-based reactions. This document outlines the theoretical basis for this selectivity, presents expected product distributions, and provides detailed experimental protocols for achieving either the kinetic or thermodynamic enolate.

Theoretical Framework: Kinetic vs. Thermodynamic Control

The deprotonation of this compound can lead to two distinct enolates: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Control: This pathway is governed by the rate of proton abstraction. The kinetic enolate is formed by the removal of the most sterically accessible proton. In the case of this compound, the protons at the C5 position are less sterically hindered than the single proton at the C2 position, which is flanked by a methyl group. Therefore, the use of a strong, sterically bulky base at low temperatures will favor the formation of the less substituted, kinetic enolate.[1] These conditions are designed to make the deprotonation reaction irreversible, thus "trapping" the product that is formed fastest.[2]

  • Thermodynamic Control: This pathway favors the formation of the most stable enolate product. The thermodynamic stability of an enolate is related to the substitution pattern of the carbon-carbon double bond, with more substituted double bonds being more stable. For this compound, the enolate with the double bond between C2 and C1 is trisubstituted, whereas the enolate with the double bond between C5 and C1 is disubstituted. Consequently, the C2-enolate is the more thermodynamically stable product.[2] Conditions that allow for equilibration between the two enolates, such as the use of a weaker base at higher temperatures, will lead to the preferential formation of the thermodynamic enolate.[1]

Data Presentation: Product Distribution
Control TypeMajor ProductExpected Product Ratio (Kinetic:Thermodynamic)
Kinetic 2,4,4-Trimethylcyclopent-1-en-1-olate>95 : <5
Thermodynamic 2,4,4-Trimethylcyclopent-2-en-1-olate<10 : >90

Note: The product ratios are estimations based on general principles of kinetic and thermodynamic enolate formation and may vary based on specific reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the selective formation of the kinetic and thermodynamic enolates of this compound. These protocols are adapted from standard procedures for the enolization of unsymmetrical ketones.

Kinetic Enolate Formation Protocol

This protocol is designed to favor the formation of the less substituted enolate by using a strong, sterically hindered base at low temperature.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic lithium enolate.

  • Quenching/Further Reaction: The resulting kinetic enolate solution can then be treated with an appropriate electrophile (e.g., an alkyl halide) at low temperature or quenched with a proton source (e.g., saturated aqueous ammonium chloride) to regenerate the ketone.

Thermodynamic Enolate Formation Protocol

This protocol is designed to favor the formation of the more stable, more substituted enolate by using a strong, less-hindered base at a higher temperature to allow for equilibration.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Enolate Formation: To the stirred suspension of NaH at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Equilibration: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for several hours to allow the initially formed enolate mixture to equilibrate to the more stable thermodynamic enolate. The evolution of hydrogen gas should be monitored.

  • Quenching/Further Reaction: After the equilibration period, the resulting thermodynamic enolate can be cooled and treated with an electrophile or quenched with a proton source.

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of kinetic and thermodynamic enolate formation from this compound.

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start_k This compound base_k LDA, THF, -78 °C start_k->base_k Deprotonation at C5 enolate_k Kinetic Enolate (Less Substituted) base_k->enolate_k product_k Major Product after Electrophilic Quench enolate_k->product_k start_t This compound base_t NaH, THF, RT start_t->base_t Deprotonation at C2 enolate_t Thermodynamic Enolate (More Substituted) base_t->enolate_t product_t Major Product after Electrophilic Quench enolate_t->product_t

Caption: Reaction pathways for kinetic and thermodynamic enolate formation.

G cluster_workflow Experimental Workflow: Enolate Formation and Alkylation cluster_kinetic_protocol Kinetic Protocol cluster_thermodynamic_protocol Thermodynamic Protocol start Start: This compound k_step1 1. Prepare LDA in THF at -78 °C start->k_step1 t_step1 1. Suspend NaH in THF at RT start->t_step1 k_step2 2. Add Ketone Solution Dropwise at -78 °C k_step1->k_step2 k_step3 3. Stir for 1-2 hours at -78 °C k_step2->k_step3 k_enolate Kinetic Enolate Formed k_step3->k_enolate electrophile Add Electrophile (e.g., CH3I) k_enolate->electrophile t_step2 2. Add Ketone Solution Dropwise t_step1->t_step2 t_step3 3. Stir at RT or Heat to Equilibrate t_step2->t_step3 t_enolate Thermodynamic Enolate Formed t_step3->t_enolate t_enolate->electrophile product_k Kinetic Alkylation Product electrophile->product_k Major Pathway product_t Thermodynamic Alkylation Product electrophile->product_t Minor Pathway

References

A Comparative Guide to the Efficacy of Reducing Agents for 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, critical for the preparation of a vast array of chemical intermediates and active pharmaceutical ingredients. The choice of reducing agent is paramount, as it dictates the reaction's efficiency, stereochemical outcome, and functional group tolerance. This guide provides a comparative analysis of common reducing agents for the sterically hindered ketone, 2,4,4-trimethylcyclopentanone.

Due to a lack of direct comparative studies on this compound in the available scientific literature, this guide presents illustrative data based on well-established principles of ketone reduction and experimental results from structurally analogous, sterically hindered cyclic ketones. The provided experimental protocols are representative methodologies that can be adapted for the specific substrate.

Quantitative Data Summary

The stereochemical outcome of the reduction of this compound is a critical consideration. The attack of a hydride reagent can occur from either the less hindered face (anti to the methyl group at C-2) or the more hindered face (syn to the methyl group at C-2), leading to the formation of cis and trans diastereomers, respectively. The facial selectivity is largely governed by the steric bulk of the reducing agent.

Reducing AgentExemplary Yield (%)Exemplary Diastereomeric Ratio (cis:trans)Relative ReactivitySelectivity
Sodium Borohydride (NaBH₄) > 90~ 85:15ModerateGood
Lithium Aluminum Hydride (LiAlH₄) > 95~ 90:10HighModerate
L-Selectride® > 95< 5:95HighHigh
Catalytic Hydrogenation VariableSubstrate DependentVariableVariable

Disclaimer: The data presented in this table is illustrative and based on the reduction of structurally similar sterically hindered cyclic ketones. Actual yields and diastereoselectivities for this compound may vary and require experimental determination.

Analysis of Reducing Agents

Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is effective for the reduction of aldehydes and ketones.[1] For sterically hindered ketones, it typically attacks from the less hindered face, leading to the thermodynamically more stable alcohol.[2] In the case of this compound, this would favor the formation of the cis-alcohol. The reaction is generally high-yielding and operationally simple.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ readily reduces a wide range of functional groups, including esters and amides.[3] For hindered ketones, it also tends to attack from the less hindered face, providing the cis-alcohol as the major product.[4] Due to its high reactivity, it is often used when milder reagents fail.

L-Selectride® (Lithium tri-sec-butylborohydride): This is a sterically demanding reducing agent.[5] Its large size prevents attack from the less hindered face of the ketone. Consequently, it attacks from the more sterically congested face, leading to the formation of the thermodynamically less stable alcohol.[5] For this compound, this would result in the trans-alcohol being the major product, offering complementary stereoselectivity to NaBH₄ and LiAlH₄.

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pt, Pd, Ni) and hydrogen gas to reduce the ketone. The stereochemical outcome is dependent on the catalyst, support, and reaction conditions, and can be influenced by the adsorption of the ketone onto the catalyst surface. This method can be advantageous for large-scale synthesis due to the use of catalytic amounts of the reagent.[6]

Experimental Protocols

The following are generalized experimental protocols for the reduction of a sterically hindered cyclic ketone. Optimization for this compound is recommended.

1. Reduction with Sodium Borohydride (NaBH₄)

  • Procedure: To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C is slowly added sodium borohydride (1.5 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields the corresponding alcohol.

2. Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Procedure: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere is added a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol. Purification is achieved by column chromatography.

3. Reduction with L-Selectride®

  • Procedure: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an inert atmosphere is added L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78 °C for 3 hours and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of water, followed by 3 M aqueous NaOH and 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

4. Catalytic Hydrogenation

  • Procedure: A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) is added to a hydrogenation vessel containing a catalyst (e.g., 5% Pd/C, 10 mol%). The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 psi). The mixture is shaken or stirred at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the crude alcohol. Purification is performed by column chromatography or distillation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Product start This compound reducing_agent Select Reducing Agent (e.g., NaBH₄, LiAlH₄, L-Selectride) start->reducing_agent Dissolve reaction Reaction in Appropriate Solvent reducing_agent->reaction quench Quench Reaction reaction->quench Monitor by TLC extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Chromatography) concentration->purification product 2,4,4-Trimethylcyclopentanol (cis/trans mixture) purification->product

Caption: General experimental workflow for the reduction of this compound.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries are powerful tools that enable the diastereoselective and enantioselective formation of new stereocenters. While the effectiveness of novel chiral auxiliaries is a continuous area of investigation, a number of well-established auxiliaries have become benchmarks in the field due to their high efficacy and broad applicability. This guide provides a comparative overview of three such auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides, in the context of asymmetric alkylation reactions. An initial investigation into the use of 2,4,4-trimethylcyclopentanone as a chiral auxiliary did not yield sufficient data in the current body of scientific literature to be included in this comparative analysis.

Performance in Asymmetric Alkylation

The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity and enantiomeric excess of the product, as well as the chemical yield of the reaction. The following table summarizes the performance of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides in representative asymmetric alkylation reactions.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')N-Propionyl oxazolidinoneAllyl iodide98:2>99% (after cleavage)High[1]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's)N-Acyl sultamAlkyl Halide>95%>98% (after cleavage)Good[2][3]
(1S,2S)-(+)-PseudoephedrinePseudoephedrine propionamideBenzyl bromide≥99%>99% (after cleavage)91%[4][5]
(S)-4-Benzyl-2-oxazolidinone (Evans')N-Acyl oxazolidinoneBenzyl bromide>99:1>99% (after cleavage)90-95%[6]
(1S,2S)-(+)-PseudoephedrinePseudoephedrine amidePrimary alkyl halides90-98% (crude)>99% (after cleavage)80-99%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for asymmetric alkylation using the discussed chiral auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield the chiral carboxylic acid.[1]

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent such as dichloromethane, add propionic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with aqueous acid and base, followed by drying and concentration to afford the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise to form the sodium enolate. After stirring for a defined period, add the electrophile (e.g., allyl iodide) and allow the reaction to proceed at -78 °C. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the product by column chromatography.

  • Cleavage: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir the mixture at 0 °C. The auxiliary is cleaved to be recovered, and the desired 2-methyl-4-pentenoic acid is obtained after an appropriate workup and purification.[1]

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This procedure outlines the formation of the pseudoephedrine amide and its subsequent highly diastereoselective alkylation.[4][5]

  • Amide Formation: React (1S,2S)-(+)-pseudoephedrine with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane to form the corresponding tertiary amide.[4]

  • Alkylation: Dissolve the pseudoephedrine amide in anhydrous THF containing lithium chloride. Cool the solution to -78 °C and add a strong base like lithium diisopropylamide (LDA) to generate the lithium enolate. After a brief stirring period, introduce the alkyl halide (e.g., benzyl bromide) and allow the reaction to proceed. The reaction is then quenched, and the product is isolated and purified. The diastereoselectivity of this step is typically very high.[5]

  • Cleavage: The alkylated pseudoephedrine amide can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomerically enriched carboxylic acid, or reduced to provide the chiral alcohol.[4]

Visualizing the Workflow and Logic of Chiral Auxiliaries

The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the key factors that determine its effectiveness.

G General Workflow of Asymmetric Synthesis with a Chiral Auxiliary cluster_0 Preparation cluster_1 Reaction cluster_2 Product Generation Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G Factors Influencing Chiral Auxiliary Effectiveness cluster_0 Auxiliary Properties cluster_1 Reaction Outcomes Effectiveness High Effectiveness Rigidity Rigid Conformation High_de High Diastereoselectivity (d.e.) Rigidity->High_de Steric_Hindrance Effective Steric Shielding Steric_Hindrance->High_de Attachment_Cleavage Easy Attachment & Clean Cleavage High_Yield High Chemical Yield Attachment_Cleavage->High_Yield Recoverability High Recoverability Recoverability->Effectiveness High_ee High Enantioselectivity (e.e.) High_de->High_ee High_ee->Effectiveness High_Yield->Effectiveness

References

Safety Operating Guide

Proper Disposal of 2,4,4-Trimethylcyclopentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2,4,4-Trimethylcyclopentanone. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this flammable liquid, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a flammable liquid and requires disposal as hazardous waste.[1][2][3][4] Adherence to local, state, and federal regulations is crucial to avoid potential hazards and legal ramifications.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames.[1][3][4]

Disposal Protocol: A Step-by-Step Approach

  • Waste Identification and Classification: this compound is a flammable liquid and must be treated as hazardous waste.[1][3][4] It is crucial to not mix it with other waste types unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a designated, compatible, and properly labeled hazardous waste container.[5][6][7] The container should be made of a material that will not react with the ketone.

    • Ensure the container is in good condition, with a secure, tightly fitting cap to prevent leaks and evaporation.[5][7]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6][7]

    • Identify the contents as "Waste this compound."[7] If it is a mixture, list all components and their approximate percentages.[6]

    • Indicate the associated hazards, primarily "Flammable Liquid."

    • Include the date of accumulation (the date the first drop of waste was added to the container).[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[6] This area should be a secondary containment system to prevent spills from spreading.

    • The storage area must be well-ventilated and away from sources of ignition.[6]

    • Segregate flammable liquid waste from incompatible materials such as oxidizing agents.[5]

  • Disposal Request:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Do not pour this compound down the drain.[3][8]

Key Regulatory and Safety Data

The following table summarizes essential data for the safe handling and disposal of this compound.

PropertyValueSource
GHS Classification Flammable Liquid, Category 3[2][3]
Hazard Statement H226: Flammable liquid and vapor[2][3][4]
Signal Word Warning[2][3][4]
Flash Point 30 °C (86 °F)[8]
Molecular Formula C8H14O[1][2]
Molecular Weight 126.20 g/mol [1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste this compound Generated is_mixed Is it mixed with other chemicals? start->is_mixed list_components List all components and percentages on the label is_mixed->list_components Yes label_pure Label as 'Waste this compound' is_mixed->label_pure No containerize Select a compatible, non-reactive waste container with a secure lid list_components->containerize label_pure->containerize add_label Affix 'Hazardous Waste' and 'Flammable Liquid' labels. Add accumulation start date. containerize->add_label store Store in a designated, ventilated, and segregated hazardous waste accumulation area add_label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs

Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling 2,4,4-Trimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,4-Trimethylcyclopentanone in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C8H14O[1]
Molecular Weight 126.20 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid
Boiling Point 160 °C (lit.)
Density 0.877 g/mL at 25 °C (lit.)
Flash Point 43.33 °C (110.00 °F) TCC[3]
Solubility in Water 2166 mg/L @ 25 °C (est)[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and can cause skin and eye irritation.[4] Proper selection and use of PPE are the first line of defense against exposure.

HazardGHS ClassificationRecommended PPE
Flammability Flammable Liquid, Category 3 (H226)[2]Flame-retardant lab coat, work in a chemical fume hood away from ignition sources.
Skin Contact Skin Irritation, Category 2 (H315)[4]Chemical-resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves may be suitable for incidental contact.[5]
Eye Contact Eye Irritation, Category 2A (H319)[4]Chemical safety goggles or a face shield.[5][6]
Inhalation May cause respiratory irritation. (H335)[7]Work in a well-ventilated area or a chemical fume hood.[5][6] If high vapor concentrations are expected, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

Operational Plan for Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe handling from preparation to experimental use.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment A Conduct Pre-use Risk Assessment B Assemble and Inspect PPE A->B C Ensure Fume Hood is Operational B->C D Prepare Spill Kit and Emergency Equipment C->D E Transfer and Weigh in Fume Hood D->E F Perform Experimental Procedures E->F G Keep Containers Tightly Closed F->G H Decontaminate Work Area G->H I Segregate and Label Waste H->I J Properly Store or Dispose of Unused Chemical I->J

Handling Workflow Diagram

Experimental Protocols:

  • Preparation and Weighing: All handling of this compound should be conducted within a certified chemical fume hood to control flammable vapors.[5][6] Before starting, ensure all necessary PPE is worn correctly. Use a dedicated, clean spatula for transferring the liquid. Weigh the required amount in a tared, sealed container.

  • Experimental Use: When dissolving or mixing, add solvents or other reagents slowly to avoid splashing. Maintain the experimental setup within the fume hood. Ensure all containers are clearly labeled.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable liquids.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").

Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Segregate flammable waste from incompatible materials such as oxidizers.

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain.

  • For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing and allowing the container to dry, it may be disposed of as regular trash, provided all labels are defaced.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,4-Trimethylcyclopentanone
Reactant of Route 2
2,4,4-Trimethylcyclopentanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.